Dora-22
Beschreibung
Eigenschaften
IUPAC Name |
[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2/c1-15-3-4-16(14-31-21-8-6-18(25)12-28-21)13-29(15)23(30)20-11-17(24)5-7-19(20)22-26-9-2-10-27-22/h2,5-12,15-16H,3-4,13-14H2,1H3/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQCBKNFSDDHY-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=C(C=CC(=C2)F)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)F)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148765 | |
| Record name | DORA-22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088991-95-0 | |
| Record name | DORA-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088991950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DORA-22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DORA-22: A Technical Deep Dive into its Mechanism of Action at Orexin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
DORA-22 is a potent dual orexin receptor antagonist (DORA) that has been instrumental in elucidating the role of the orexin system in regulating sleep-wake cycles. This technical guide provides an in-depth analysis of the mechanism of action of this compound at the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. It consolidates key quantitative data on its binding affinity and functional potency, details the experimental protocols for these measurements, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of arousal, wakefulness, and appetite. Antagonism of these receptors has emerged as a promising therapeutic strategy for the treatment of insomnia. This compound is a well-characterized dual antagonist with a distinct pharmacological profile. Understanding its precise mechanism of action is crucial for the development of next-generation therapeutics targeting the orexin system.
Quantitative Pharmacology of this compound
This compound exhibits a high affinity and functional potency for both orexin receptors, with a noted preference for OX2R in preclinical species. The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Binding Affinity of this compound at Human Orexin Receptors
| Receptor | Radioligand | Ki (nM) |
| OX1R | [125I]-Orexin-A | 1.8 |
| OX2R | [125I]-Orexin-A | 0.54 |
Table 2: Functional Antagonist Potency of this compound at Human Orexin Receptors
| Receptor | Agonist | Assay Type | IC50 (nM) |
| OX1R | Orexin-A | Calcium Flux (FLIPR) | 2.1 |
| OX2R | Orexin-A | Calcium Flux (FLIPR) | 0.78 |
Orexin Receptor Signaling Pathways
Orexin receptors are coupled to the Gq subclass of G-proteins. Upon activation by orexin peptides, a signaling cascade is initiated, leading to the mobilization of intracellular calcium and subsequent neuronal excitation. This compound acts as a competitive antagonist, blocking the binding of orexin-A and orexin-B to OX1R and OX2R, thereby inhibiting this downstream signaling.
Experimental Methodologies
The quantitative data presented in this guide were generated using standardized in vitro pharmacological assays. The following sections provide detailed protocols for these key experiments.
Radioligand Binding Assay for Orexin Receptors
This protocol outlines the method for determining the binding affinity (Ki) of this compound for OX1R and OX2R using a competitive radioligand binding assay.
Protocol Details:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of [125I]-Orexin-A (e.g., 0.1 nM).
-
Varying concentrations of this compound (e.g., 0.01 nM to 1 µM) or vehicle for total binding, and a high concentration of a non-radiolabeled orexin antagonist (e.g., 1 µM suvorexant) for non-specific binding.
-
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Calcium Flux Assay for Orexin Receptor Function
This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the functional antagonist potency (IC50) of this compound by quantifying its ability to inhibit orexin-A-induced intracellular calcium mobilization.
Protocol Details:
-
Cell Culture and Plating:
-
CHO cells stably expressing either human OX1R or OX2R are seeded into black-walled, clear-bottom 96-well plates and cultured overnight to form a confluent monolayer.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for approximately 1 hour at 37°C.
-
-
Compound Addition and Pre-incubation:
-
The dye-loaded cells are washed with assay buffer.
-
Varying concentrations of this compound are added to the wells, and the plate is pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
FLIPR Measurement:
-
The plate is placed in the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
A solution of orexin-A (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells, and the change in fluorescence intensity over time is recorded.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The percentage of inhibition of the orexin-A response by this compound is calculated for each concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent dual orexin receptor antagonist that effectively blocks the Gq-mediated signaling of both OX1R and OX2R. The quantitative data and detailed methodologies presented in this guide provide a comprehensive understanding of its mechanism of action at the molecular and cellular levels. This information is valuable for researchers investigating the orexin system and for those involved in the development of novel therapeutics for sleep disorders.
The Chemical Architecture and Functional Profile of Dora-22: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dora-22 is a potent and selective dual orexin receptor antagonist (DORA) that has garnered significant interest in the scientific community for its potential therapeutic applications, primarily in the treatment of insomnia. Its mechanism of action, targeting both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), offers a novel approach to sleep modulation by selectively suppressing the wake-promoting orexin system. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes its mechanism of action and experimental workflows.
Chemical Structure and Properties of this compound
This compound, with the IUPAC name [(2R,5R)-5-[(5-fluoro-2-pyridinyl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone, is a complex small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C23H22F2N4O2 |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 1088991-95-0 |
| IUPAC Name | [(2R,5R)-5-[(5-fluoro-2-pyridinyl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone |
| SMILES | CC1CC--INVALID-LINK--COC4=NC=C(C=C4)F |
| InChI Key | ADNQCBKNFSDDHY-HZPDHXFCSA-N |
Mechanism of Action: Dual Orexin Receptor Antagonism
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a central regulator of wakefulness. Orexin neurons in the lateral hypothalamus project to and excite various arousal-promoting centers in the brain. This compound functions by competitively binding to and inhibiting both OX1R and OX2R, thereby blocking the wake-promoting signals of orexin peptides. This targeted suppression of the orexin system facilitates the transition to and maintenance of sleep.[1]
The signaling pathway can be visualized as follows:
References
The Discovery of DORA-22: A Technical Overview of a Dual Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery of DORA-22, a potent dual orexin receptor antagonist (DORA). By targeting both the orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound represents a significant advancement in the modulation of the orexin system, which plays a crucial role in regulating sleep-wake cycles. This document provides a comprehensive overview of the quantitative pharmacological data, detailed experimental methodologies, and visual representations of the key pathways and discovery processes involved.
Core Data Presentation
The pharmacological profile of this compound and its close analog, MK-6096, demonstrates potent and balanced activity at both human orexin receptors. The following tables summarize the key quantitative data from in vitro assays.
Table 1: Orexin Receptor Binding Affinity of MK-6096 (this compound Analog)
| Antagonist | Receptor | pKi (nM) |
| MK-6096 | OX1R | 2.5 |
| MK-6096 | OX2R | 2.5 |
Note: this compound is described as a close analog of MK-6096 with similar pharmacological properties. The provided data is for MK-6096 as a representative of this chemical series.
Table 2: Orexin Receptor Functional Antagonism of MK-6096 (this compound Analog)
| Antagonist | Receptor | pIC50 (nM) - FLIPR Assay |
| MK-6096 | OX1R | 11 |
| MK-6096 | OX2R | 11 |
Note: this compound is described as a close analog of MK-6096 with similar pharmacological properties. The provided data is for MK-6096 as a representative of this chemical series.
Key Experimental Protocols
The following methodologies are detailed for the key in vitro assays used to characterize this compound and its analogs.
Radioligand Binding Assays for Orexin Receptors
This protocol was utilized to determine the binding affinity (Ki) of this compound analogs for the human OX1 and OX2 receptors.
1. Membrane Preparation:
-
CHO dhfr- cells stably expressing either the human OX1 or OX2 receptor were used.
-
Cells were harvested and homogenized in a buffer containing 50 mM Tris, 10 mM MgCl2, and 10% sucrose (pH 7.4).
-
The homogenate was centrifuged, and the resulting membrane pellet was washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay was performed in a 96-well format.
-
Membranes (10-20 µg protein) were incubated with a specific radioligand ([125I]-orexin A) and varying concentrations of the test compound (e.g., this compound analog).
-
The incubation was carried out for 60 minutes at room temperature.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled orexin receptor antagonist.
3. Filtration and Detection:
-
The binding reaction was terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
4. Data Analysis:
-
The IC50 values (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
FLIPR-Based Calcium Mobilization Assay
This functional assay was employed to measure the antagonist potency (IC50) of this compound analogs by assessing their ability to block orexin-A-induced intracellular calcium mobilization.
1. Cell Preparation:
-
CHO dhfr- cells stably co-expressing either the human OX1 or OX2 receptor and a G-protein chimera (Gαqi5) were used.
-
Cells were seeded into 384-well black-walled, clear-bottom plates and grown overnight.
2. Dye Loading:
-
The cell culture medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
The cells were incubated with the dye for 1-2 hours at 37°C.
3. Compound Addition and Signal Detection:
-
The plates were placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
Varying concentrations of the test antagonist (e.g., this compound analog) were added to the wells.
-
After a pre-incubation period, a fixed concentration of the agonist (orexin-A) was added to stimulate the receptors.
-
The FLIPR instrument monitored the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.
4. Data Analysis:
-
The antagonist effect was quantified by measuring the inhibition of the orexin-A-induced calcium peak.
-
The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the discovery and mechanism of action of this compound.
Caption: Orexin Signaling Pathway and this compound Mechanism of Action.
Caption: Generalized Drug Discovery Workflow for DORAs.
Dora-22: A Technical Overview of its Binding Affinity for Orexin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Dora-22, a dual orexin receptor antagonist (DORA), for the orexin 1 (OX1) and orexin 2 (OX2) receptors. This document consolidates quantitative binding data, details experimental methodologies for affinity determination, and visualizes key signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
This compound exhibits a notable selectivity for the OX2 receptor over the OX1 receptor. The binding affinities, expressed as pKi and Ki values, are summarized below. A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor | pKi | Ki (nM) | Selectivity (OX2R/OX1R) |
| This compound | OX1 | - | 9.7 | 3.2 - 15X |
| OX2 | - | 0.6 |
Note: The selectivity is expressed as a ratio of the Ki values (Ki OX1 / Ki OX2).
Experimental Protocols
The following sections detail the methodologies employed to ascertain the binding affinity and functional potency of this compound at the OX1 and OX2 receptors.
Competitive Radioligand Binding Assay
This assay determines the equilibrium dissociation constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the OX1 and OX2 receptors.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing either human OX1 or OX2 receptors are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Receptor membrane preparation (containing a specific amount of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-suvorexant or a similar labeled orexin receptor antagonist).
-
Varying concentrations of unlabeled this compound (the competitor).
-
-
Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled orexin receptor antagonist.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Functional Calcium Mobilization Assay
This assay assesses the functional potency of this compound as an antagonist by measuring its ability to inhibit the increase in intracellular calcium concentration induced by an orexin agonist.
1. Cell Preparation:
-
Chinese Hamster Ovary (CHO) cells or HEK293 cells stably co-expressing either human OX1 or OX2 receptors and a G-protein that couples to the phospholipase C pathway (e.g., Gαq) are used.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to near confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
The cells are incubated in the dark at 37°C for a specific duration (e.g., 45-60 minutes) to allow for dye uptake and de-esterification.
3. Assay Procedure:
-
After dye loading, the cells are washed to remove excess dye.
-
Varying concentrations of this compound are added to the wells, and the plate is incubated for a predetermined time to allow the antagonist to bind to the receptors.
-
The plate is then placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A fixed concentration of an orexin agonist (e.g., Orexin-A) is added to the wells to stimulate the receptors.
4. Detection and Data Analysis:
-
The fluorescence intensity in each well is measured over time, before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
The ability of different concentrations of this compound to inhibit the agonist-induced calcium signal is determined.
-
The concentration of this compound that produces 50% inhibition of the agonist response (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling cascades activated by orexin receptors and the workflows of the experimental procedures described above.
Caption: OX1 Receptor Signaling Pathway.
Caption: OX2 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
In Vitro Characterization of Dora-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dora-22 is a potent dual orexin receptor antagonist (DORA) that has garnered significant interest in the field of sleep medicine and neuroscience. By competitively blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to both the orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound effectively suppresses the orexinergic drive for wakefulness. This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Core Efficacy and Potency of this compound
The in vitro pharmacological profile of this compound has been extensively characterized through a series of binding and functional assays. These studies have consistently demonstrated its high affinity and potent antagonism at both human orexin receptors.
Orexin Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of this compound, these assays typically utilize Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor. The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand.
| Assay Type | Receptor | Parameter | Value |
| Radioligand Binding | Human OX1 | Ki | [Data not available in search results] |
| Radioligand Binding | Human OX2 | Ki | [Data not available in search results] |
Note: While specific Ki values for this compound were not found in the provided search results, it is consistently described as a potent dual antagonist, suggesting low nanomolar or sub-nanomolar Ki values for both receptors.
Functional Antagonism in Cellular Assays
Functional assays are essential to assess the ability of a compound to inhibit the biological response triggered by the natural ligand. For orexin receptors, a common method is the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium ([Ca2+]i) upon receptor activation. This compound has been shown to be a potent antagonist in such assays, effectively blocking the calcium mobilization induced by orexin A.
| Assay Type | Receptor | Parameter | Value |
| FLIPR (Calcium Mobilization) | Human OX1 | IC50 | [Data not available in search results] |
| FLIPR (Calcium Mobilization) | Human OX2 | IC50 | [Data not available in search results] |
Note: Specific IC50 values from FLIPR assays for this compound were not available in the search results. However, its characterization as a potent antagonist indicates low nanomolar IC50 values. One study noted that this compound has a higher binding affinity and functional potency for the OX2 receptor in rats.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the G-protein coupled orexin receptors. The binding of orexin peptides to these receptors typically initiates a signaling cascade that leads to neuronal excitation and the promotion of wakefulness. By blocking this interaction, this compound prevents the downstream signaling events, thereby reducing the wake-promoting signals.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of this compound for OX1 and OX2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably transfected with the human OX1 or OX2 receptor in appropriate media.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Orexin A), and a range of concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled orexin receptor antagonist.
-
Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Calcium Mobilization Assay
This protocol describes the general procedure for assessing the functional antagonist activity of this compound at orexin receptors.
Methodology:
-
Cell Culture:
-
Seed CHO cells stably expressing the human OX1 or OX2 receptor into black-walled, clear-bottom multi-well plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Incubate the cells at 37°C for a specified time to allow for dye uptake and de-esterification.
-
-
Compound Addition:
-
Using a FLIPR instrument, add varying concentrations of this compound to the wells.
-
Incubate for a short period to allow the compound to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Add a fixed concentration of orexin A (at its EC80 concentration for optimal signal) to all wells to stimulate the receptors.
-
The FLIPR instrument simultaneously adds the agonist and begins measuring the fluorescence intensity in each well at regular intervals.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal response to orexin A.
-
Conclusion
The in vitro characterization of this compound confirms its profile as a potent dual orexin receptor antagonist. Its high affinity for both OX1 and OX2 receptors, coupled with its robust functional antagonism, provides a strong rationale for its therapeutic potential in the treatment of disorders characterized by excessive wakefulness, such as insomnia. The detailed methodologies provided in this guide serve as a foundation for the continued investigation and development of this and other orexin receptor modulators.
The Role of Dora-22 in Sleep-Wake Cycle Regulation: A Technical Guide
Introduction
Dora-22 is an orally active, dual orexin receptor antagonist (DORA) investigated for its role in the regulation of the sleep-wake cycle.[1][2] As a member of the DORA class of compounds, it represents a targeted therapeutic approach for sleep disorders, particularly insomnia, by modulating the orexin neuropeptide system, a key regulator of arousal and wakefulness.[3][4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | [(2R,5R)-5-[(5-fluoro-2-pyridinyl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone |
| Molecular Formula | C23H22F2N4O2 |
| Molecular Weight | 424.44 g/mol |
| CAS Number | 1088991-95-0 |
Source:
The Orexin System and Sleep-Wake Regulation
The orexin system, comprised of orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), plays a crucial role in promoting and maintaining wakefulness. Orexin-producing neurons are located in the lateral hypothalamus and project to various brain regions involved in arousal. During periods of wakefulness, these neurons are active, releasing orexins that bind to OX1R and OX2R, leading to the activation of wake-promoting pathways and the suppression of sleep-promoting centers.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at both OX1R and OX2R. By binding to these receptors, it blocks the binding of the endogenous orexin neuropeptides. This inhibition of orexin signaling reduces the downstream arousal signals, thereby promoting the transition to and maintenance of sleep. Unlike traditional hypnotics that often act via widespread central nervous system depression (e.g., GABA-A receptor modulators), this compound's mechanism is more targeted to the sleep-wake circuitry.
Preclinical Efficacy of this compound
Preclinical studies in rodent models have demonstrated the hypnotic efficacy of this compound. These studies have shown that this compound can effectively promote sleep, particularly in models of insomnia or during the active phase of the animals.
Effects on Sleep Architecture
The administration of this compound has been shown to significantly alter sleep architecture in a dose-dependent manner. The primary effects observed are a decrease in wakefulness and an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.
Table 1: Effects of this compound on Vigilance States in a Rodent Insomnia Model
| Dose (mg/kg) | Change in Wakefulness (% of total time) | Change in NREM Sleep (% of total time) | Change in REM Sleep (% of total time) |
| 10 | Trend of decrease (p=0.080) | Significantly increased | No significant change |
| 30 | Significantly decreased | Significantly increased | Significantly increased |
| 100 | Significantly decreased | Significantly increased | No significant change |
Data from the first 3 hours of a dirty cage-induced insomnia model in rats.
Table 2: Effects of this compound on Sleep Parameters in 5XFAD Mice
| Treatment | Light Phase Sleep (%) | Dark Phase Sleep (%) | 24-Hour Sleep (%) |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (100 mg/kg) | Significantly increased | Significantly decreased | Not significantly affected |
Chronic daily administration for 5 weeks.
Effects on Sleep Latency and Fragmentation
This compound has been shown to decrease the latency to NREM sleep, indicating a faster onset of sleep. However, at lower doses, some studies have reported an increase in the number of NREM sleep bouts and a decrease in their duration, suggesting potential sleep fragmentation. Higher doses appear to mitigate this effect.
Table 3: Dose-Dependent Effects of this compound on NREM Sleep Bouts in a Rodent Insomnia Model
| Dose (mg/kg) | Change in Number of NREM Bouts | Change in Duration of NREM Bouts |
| 10 | Significantly increased | Significantly decreased |
| 30 | Significantly increased | No significant difference |
| 100 | Significantly increased | No significant difference |
Data from the first 3 hours of a dirty cage-induced insomnia model in rats.
Experimental Protocols
The preclinical evaluation of this compound has utilized various established animal models and experimental procedures to assess its hypnotic and cognitive effects.
Rodent Insomnia Model (Dirty Cage Change)
This model is designed to induce mild stress and sleep disruption.
-
Animals: Male Sprague-Dawley rats.
-
Housing: Maintained on a 12:12 hour light:dark cycle.
-
Drug Administration: this compound (10, 30, or 100 mg/kg) or vehicle administered orally.
-
Insomnia Induction: Immediately after drug administration, animals are placed in a cage previously occupied by another male rat. This is repeated at specified intervals (e.g., 3 hours).
-
Sleep-Wake Monitoring: Continuous electroencephalogram (EEG) and electromyogram (EMG) recordings are used to score vigilance states (wake, NREM, REM).
-
Data Analysis: Quantification of time spent in each vigilance state, sleep latency, and bout characteristics.
Chronic Administration in a Mouse Model of Alzheimer's Disease
This protocol assesses the long-term effects of this compound on sleep in the context of neurodegenerative disease.
-
Animals: 5XFAD transgenic mice and wild-type littermates.
-
Drug Administration: this compound (100 mg/kg) or vehicle administered daily by oral gavage for 5 weeks. Dosing occurs at the beginning of the light (inactive) phase.
-
Sleep Monitoring: Piezoelectric recordings are used to monitor sleep-wake patterns.
-
Neuropathological and Neuroinflammatory Analysis: Post-mortem analysis of brain tissue for amyloid-β plaques, Aβ levels, and markers of neuroinflammation.
Comparison with Other Hypnotics
A key advantage of DORAs like this compound is their potential for a more favorable side-effect profile compared to GABA-A receptor modulators (e.g., benzodiazepines, Z-drugs). Studies comparing this compound to compounds like eszopiclone and triazolam have highlighted these differences.
-
Cognitive Function: While GABAergic hypnotics are known to impair memory, this compound has been shown to improve memory consolidation deficits in a rodent insomnia model.
-
Arousal Threshold: In contrast to GABA-A modulators which can suppress the ability to awaken to salient stimuli, this compound appears to preserve the ability to wake in response to threatening or emotionally relevant stimuli.
-
Neurotransmitter Effects: this compound has been found to suppress the release of the wake-promoting neurotransmitter histamine without significantly altering acetylcholine levels in the hippocampus, a key area for learning and memory. In contrast, eszopiclone inhibited acetylcholine secretion.
Conclusion
This compound is a dual orexin receptor antagonist that effectively promotes sleep by targeting the orexin system, a primary regulator of wakefulness. Preclinical evidence demonstrates its ability to decrease wakefulness and increase NREM and REM sleep in a dose-dependent manner. Its mechanism of action offers potential advantages over traditional hypnotics, including a reduced risk of cognitive impairment and a preserved ability to arouse to salient stimuli. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound and other DORAs in the management of insomnia and other sleep disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1088991-95-0 [chemicalbook.com]
- 3. The dual orexin receptor antagonist, this compound, lowers histamine levels in the lateral hypothalamus and prefrontal cortex without lowering hippocampal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Orexin Receptor Antagonists (DORAs) for Insomnia [healthline.com]
Preclinical Profile of Dora-22: A Dual Orexin Receptor Antagonist for Insomnia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for Dora-22, a dual orexin receptor antagonist (DORA) investigated for its potential therapeutic application in insomnia. The following sections detail the quantitative effects of this compound on sleep architecture and cognitive function, the experimental protocols utilized in these preclinical studies, and a visual representation of its mechanism of action and experimental workflow.
Core Preclinical Data
The primary body of preclinical evidence for this compound comes from a study utilizing a rodent model of stress-induced insomnia. The data presented below summarizes the key findings on sleep parameters and cognitive performance following oral administration of this compound at various doses.
Sleep Architecture and Continuity
This compound demonstrated a significant impact on sleep architecture in a rat model of insomnia, generally promoting sleep by reducing wakefulness and increasing non-rapid eye movement (NREM) and, at a specific dose, rapid eye movement (REM) sleep.[1][2][3][4]
Table 1: Effect of this compound on Vigilance States During the First 3 Hours of Insomnia Induction
| Treatment Group | % Time in Wakefulness (Mean ± CI) | % Time in NREM Sleep (Mean ± CI) | % Time in REM Sleep (Mean ± CI) |
| Vehicle | 36.35–45.66% | Data not specified | Data not specified |
| This compound (10 mg/kg) | 29.06–38.35% (Trend of decrease) | Significantly Increased | No significant change |
| This compound (30 mg/kg) | 20.95–30.25% (p < 0.001) | Significantly Increased | Significantly Increased |
| This compound (100 mg/kg) | 20.25–31.21% (p < 0.001) | Significantly Increased | No significant change |
Data adapted from Gamble et al., Sleep, 2020.[1]
Table 2: Effect of this compound on NREM Sleep Bouts During the First 3 Hours of Insomnia Induction
| Treatment Group | Number of NREM Bouts (Mean ± CI) | Duration of NREM Bouts (seconds, Mean ± CI) |
| Vehicle | 23.03–33.20 | 17.81–24.22 s |
| This compound (10 mg/kg) | 41.15–51.30 (p < 0.001) | 12.40–16.85 s (p = 0.002) |
| This compound (30 mg/kg) | 34.18–44.35 (p = 0.006) | Data not specified |
| This compound (100 mg/kg) | 35.53–47.58 (p = 0.003) | Data not specified |
Data adapted from Gamble et al., Sleep, 2020.
Cognitive Function
To assess the impact of this compound on memory consolidation, a Morris Water Maze (MWM) probe trial was conducted following the insomnia induction period.
Table 3: Effect of this compound on Morris Water Maze Probe Trial Performance
| Treatment Group | Time Spent in Platform Quadrant | Number of Platform Crossings |
| Vehicle | Baseline | Baseline |
| This compound (10 mg/kg) | Increased (p < 0.04) | Increased (p < 0.02) |
| This compound (30 mg/kg) | Increased | No significant change |
| This compound (100 mg/kg) | No significant change | No significant change |
Data adapted from Gamble et al., Sleep, 2020 and Gamble et al., 2018.
Experimental Protocols
The following methodologies were employed in the key preclinical studies of this compound.
Animal Model and Insomnia Induction
-
Subjects: Male Sprague Dawley rats were used in the primary study.
-
Insomnia Model: A stress-induced insomnia model was created using a double dirty cage change (DDCI). Animals were placed in a cage previously soiled by another rat for a period of three hours, and then moved to a second dirty cage for an additional three hours. This method is designed to induce a mild stress response that disrupts sleep.
Drug Administration
-
Formulation: this compound was administered via oral gavage.
-
Doses: The doses used were 10, 30, and 100 mg/kg, compared to a vehicle control.
Sleep Recording and Analysis
-
EEG/EMG Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.
-
Data Acquisition: Continuous EEG/EMG recordings were taken to score vigilance states (wake, NREM, and REM sleep) in 10-second epochs.
-
Sleep Architecture Analysis: The percentage of time spent in each vigilance state, as well as the number and duration of sleep bouts, were calculated and analyzed.
Morris Water Maze
-
Apparatus: A standard Morris Water Maze, a circular pool filled with opaque water, was used to assess spatial learning and memory.
-
Acquisition Phase: Prior to insomnia induction and drug administration, rats were trained to find a hidden platform in the water maze.
-
Probe Trial: Following the 6-hour insomnia induction period, a probe trial was conducted where the platform was removed, and the time spent in the target quadrant and the number of platform location crossings were measured to assess memory consolidation.
Visualizations
Orexin Signaling Pathway and this compound Mechanism of Action
The orexin system plays a crucial role in the regulation of wakefulness. Orexin-A and Orexin-B are neuropeptides produced by neurons in the lateral hypothalamus. These peptides bind to two G-protein coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), which are distributed in brain regions involved in arousal. Activation of these receptors leads to the excitation of downstream neurons, promoting wakefulness. Dual orexin receptor antagonists (DORAs) like this compound competitively bind to and block both OX1R and OX2R, thereby preventing orexin-mediated arousal signals and promoting sleep.
Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.
Experimental Workflow for Preclinical Insomnia Research
The following diagram illustrates the sequential steps of the preclinical study conducted to evaluate the efficacy of this compound in a rodent model of insomnia.
Caption: Experimental workflow for evaluating this compound in a rodent insomnia model.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Dual Orexin Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B and their cognate G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), has revolutionized our understanding of sleep-wake regulation.[1] Orexin neurons, located in the lateral hypothalamus, are a critical component of the ascending arousal system, promoting wakefulness.[2][3] Consequently, antagonism of orexin receptors emerged as a promising therapeutic strategy for the treatment of insomnia.[4] Dual Orexin Receptor Antagonists (DORAs) are a class of compounds that block the activity of both OX1 and OX2 receptors, thereby suppressing the wake drive and promoting sleep.[2] This technical guide provides an in-depth overview of the foundational research on DORAs, detailing their mechanism of action, key experimental protocols used in their evaluation, and a comparative summary of the pharmacological properties of prominent DORA compounds.
Mechanism of Action: The Orexin Signaling Pathway
Orexin-A and orexin-B are neuropeptides derived from a common precursor, prepro-orexin. They exert their effects by binding to OX1R and OX2R, which are G-protein coupled receptors (GPCRs). OX1R exhibits a higher affinity for orexin-A, while OX2R binds both orexin-A and orexin-B with similar high affinity.
Upon binding of orexin peptides, both receptors primarily couple to the Gq class of G-proteins. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to neuronal excitation. OX2R can also couple to the Gi/o pathway, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. By blocking the binding of orexin peptides to their receptors, DORAs prevent these downstream signaling events, thus reducing wakefulness and promoting sleep.
Key Experimental Protocols
The foundational research and preclinical development of DORAs rely on a series of in vitro and in vivo experiments to characterize their pharmacological properties.
In Vitro Assays
1. Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay quantifies the affinity of a DORA for the orexin receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
-
Principle: This is a competitive binding assay where the test compound (unlabeled DORA) competes with a radiolabeled ligand (e.g., [³H]-SB-674042 or [¹²⁵I] Orexin-A) for binding to membranes prepared from cells expressing either OX1R or OX2R.
-
Methodology:
-
Membrane Preparation: Cells (e.g., CHO-K1 or HEK293) stably expressing human or rodent OX1R or OX2R are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Assay Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: Calcium Mobilization (for determining Functional Potency - IC50)
This assay measures the ability of a DORA to inhibit the function of the orexin receptors in a cellular context.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
-
Principle: Orexin receptor activation leads to an increase in intracellular calcium concentration. This assay measures the ability of a DORA to block this calcium influx induced by an orexin agonist (e.g., Orexin-A).
-
Methodology:
-
Cell Culture: Cells stably expressing OX1R or OX2R are seeded in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test DORA.
-
Agonist Stimulation: An orexin agonist is added to the wells to stimulate the receptors and induce calcium mobilization.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC50 value is determined. This represents the concentration of the DORA required to inhibit 50% of the maximal response induced by the orexin agonist.
-
In Vivo Assays
1. Rodent Electroencephalography (EEG) and Electromyography (EMG) for Sleep Analysis
This is the gold standard for assessing the sleep-promoting effects of DORAs in animal models.
-
Objective: To evaluate the effect of a DORA on sleep architecture (e.g., non-rapid eye movement sleep (NREM), rapid eye movement sleep (REM), and wakefulness).
-
Principle: EEG measures brain electrical activity, while EMG measures muscle tone. Together, they allow for the precise scoring of different sleep-wake states.
-
Methodology:
-
Surgical Implantation: Rodents (rats or mice) are surgically implanted with EEG electrodes over the cortex and EMG electrodes in the nuchal muscles under anesthesia. A telemetry device may be implanted for wireless recording.
-
Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording environment.
-
Drug Administration: The DORA or vehicle is administered, typically orally, at a specific time in the light-dark cycle (often at the beginning of the dark/active phase to assess sleep induction).
-
Data Recording: Continuous EEG and EMG data are recorded for a defined period (e.g., 6-24 hours).
-
Sleep Scoring and Analysis: The recorded data are scored in epochs (e.g., 10 seconds) as wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics. Key parameters such as latency to sleep onset, total sleep time, and the duration and number of sleep/wake bouts are quantified and compared between drug- and vehicle-treated groups.
-
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) for several prominent DORAs. These values are critical for understanding the potency and receptor selectivity of these compounds.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Dual Orexin Receptor Antagonists
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Species | Reference(s) |
| Suvorexant | 0.55 | 0.35 | Human | |
| 50 | 56 | Human | ||
| Lemborexant | 6.1 | 2.6 | Human | |
| 7.7 (rat) | 0.66 (rat) | Rat | ||
| Daridorexant | 0.47 | 0.94 | Human | |
| Almorexant | 13 | 1 | Human |
Table 2: In Vitro Functional Potencies (IC50, nM) of Dual Orexin Receptor Antagonists
| Compound | OX1R IC50 (nM) | OX2R IC50 (nM) | Assay Type | Species | Reference(s) |
| Suvorexant | 50 | 49 | Calcium Mobilization | Human | |
| Lemborexant | 8.1 | 0.48 | Calcium Mobilization | Human | |
| Daridorexant | 1.3 | 0.8 | Calcium Mobilization | Human | (Implied from DORA properties) |
| Almorexant | 3.6 | 0.6 | Calcium Mobilization | Human |
Experimental Workflows
The preclinical evaluation of a novel DORA follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Conclusion
The foundational research on dual orexin receptor antagonists has established a clear mechanism of action and a robust set of experimental protocols for their evaluation. By competitively inhibiting the binding of orexin-A and orexin-B to OX1 and OX2 receptors, DORAs effectively suppress the wake-promoting signals of the orexin system. The in vitro binding and functional assays provide essential data on the potency and selectivity of these compounds, while in vivo EEG studies in animal models confirm their efficacy in promoting and maintaining sleep. The quantitative data for approved and investigational DORAs highlight the nuanced differences in their pharmacological profiles, which may translate to variations in their clinical effects. This comprehensive understanding of the core science behind DORAs is crucial for the continued development of novel and improved therapies for insomnia and other sleep-wake disorders.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuro-Regulatory Effects of Dora-22 on Neuronal Circuits: A Technical Guide
Introduction: Dora-22 is an orally active, dual orexin receptor antagonist (DORA) that has shown significant efficacy in preclinical models for improving sleep disruption and associated memory impairment.[1][2] As a substance that binds to and inhibits the action of orexin receptors, this compound is part of a class of drugs investigated as sleep aids.[3][4] This technical guide provides an in-depth overview of the core effects of this compound on neuronal circuits, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
The sleep-wake cycle is a complex process regulated by numerous neuronal circuits. A key component of this regulation is the orexin system, which originates from a small group of neurons in the lateral and posterior hypothalamus.[5] These neurons synthesize and release two neuropeptides, orexin-A and orexin-B, which act on two G protein-coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system projects throughout the brain, promoting wakefulness by exciting various downstream arousal systems, including histaminergic, cholinergic, noradrenergic, and serotonergic neurons.
This compound functions as a dual antagonist, blocking the binding of both orexin-A and orexin-B to OX1R and OX2R. This inhibition of the orexin system leads to a reduction in the activity of wake-promoting neuronal circuits, thereby facilitating the transition to and maintenance of sleep. Notably, this mechanism is distinct from traditional hypnotics like benzodiazepines, which potentiate the inhibitory neurotransmitter GABA. By selectively targeting the orexin system, DORAs like this compound are hypothesized to produce a more naturalistic sleep architecture with a potentially improved side-effect profile.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on sleep architecture, memory performance, and neurotransmitter levels as documented in preclinical rodent models.
Table 1: Effects of this compound on Sleep Architecture in a Rodent Insomnia Model
| Dose (mg/kg) | Change in Wakefulness (First 3 hrs) | Change in NREM Sleep | Change in REM Sleep | Effect on NREM Sleep Spindles (First hr) |
| 10 | Trend of decrease (p=0.080) | Normalized | No significant change | Increased number and duration |
| 30 | Decreased (p<0.001) | Normalized | Enhanced | Increased number and duration |
| 100 | Decreased (p<0.001) | Normalized | No significant change | Increased number and duration |
Data derived from a rodent model of insomnia where sleep disruption was induced by cage changes.
Table 2: Effects of this compound on Memory Performance in a Rodent Insomnia Model
| Dose (mg/kg) | Time in Platform Quadrant (Probe Trial) | Platform Location Crossings (Probe Trial) |
| 10 | Increased | Increased |
| 30 | Increased | No significant change |
| 100 | No significant change | No significant change |
Memory was assessed using the Morris Water Maze probe trial following induced insomnia.
Table 3: Effects of this compound on Neurotransmitter Release
| Brain Region | Change in Histamine Release | Change in Acetylcholine Release |
| Lateral Hypothalamus | Suppressed | No significant alteration |
| Prefrontal Cortex | Suppressed | No significant alteration |
| Hippocampus | Suppressed | No significant alteration |
In contrast, the GABA-A modulator eszopiclone was found to inhibit acetylcholine secretion across these brain regions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the effects of this compound.
Rodent Insomnia and Memory Impairment Model
This protocol is designed to induce a state of mild stress and sleep disruption to test the efficacy of hypnotic compounds on both sleep and cognitive function.
-
Animal Subjects: Adult male Sprague-Dawley rats are used.
-
Morris Water Maze (MWM) Training: Animals are first trained to locate a hidden platform in the MWM to establish spatial memory.
-
Drug Administration: On the day of the experiment, animals are administered either vehicle (20% Vitamin E-TPGS) or this compound at doses of 10, 30, or 100 mg/kg via oral gavage.
-
Insomnia Induction: Following drug administration, animals are subjected to a rodent insomnia model. This involves two exposures to dirty cages over a 6-hour period (at time points 0 and 3 hours) to induce mild stress and disrupt sleep.
-
Sleep Recording: Throughout the insomnia induction period, electroencephalogram (EEG) and electromyogram (EMG) are recorded to monitor sleep-wake states (Wake, NREM, REM).
-
MWM Probe Trial: Immediately following the 6-hour insomnia induction, a probe trial is conducted in the MWM where the platform has been removed. Memory recall is assessed by measuring the time spent in the target quadrant and the number of platform location crossings.
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Surgical Implantation: Guide cannulas for microdialysis probes are surgically implanted into the target brain regions (e.g., lateral hypothalamus, prefrontal cortex, hippocampus) of the rats. Animals are allowed to recover from surgery.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or a control substance.
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify the concentrations of histamine and acetylcholine.
Chronic Treatment in Alzheimer's Disease Mouse Model
This protocol assesses the long-term effects of this compound on sleep and Alzheimer's disease (AD)-related pathology.
-
Animal Subjects: 5XFAD mice, a model for AD, and wild-type littermates are used.
-
Chronic Administration: Mice receive chronic daily treatment with either vehicle or this compound (e.g., 100 mg/kg) for an extended period (e.g., 5 weeks).
-
Sleep Monitoring: Sleep is monitored using a non-invasive piezoelectric recording system before and after the chronic treatment period.
-
Cognitive Assessment: Spatial memory may be assessed using tasks such as the spontaneous Y-maze alternation test.
-
Post-mortem Analysis: After the treatment period, brain tissue is collected to measure Aβ plaque density, Aβ levels (via ELISA), and neuroinflammatory markers (via immunohistochemistry and qPCR).
Conclusion
This compound demonstrates a clear mechanism of action through the antagonism of dual orexin receptors, leading to the suppression of wake-promoting neuronal circuits. Preclinical data robustly support its efficacy as a hypnotic, improving sleep architecture in rodent models of insomnia. Furthermore, this compound has shown the potential to ameliorate memory deficits associated with sleep disruption, a significant advantage over some traditional sleep aids. The compound's targeted effect on the orexin system, with minimal impact on cholinergic pathways, suggests a favorable profile for preserving cognitive function. Further research is warranted to fully elucidate the therapeutic potential of this compound in treating sleep disorders and related neurological conditions.
References
Methodological & Application
Application Notes and Protocols for Oral Gavage of Dora-22 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dora-22 is a potent and selective dual orexin receptor antagonist (DORA) that has shown efficacy in promoting sleep in preclinical models.[1] Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of wakefulness by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors.[2][3] By blocking these receptors, this compound suppresses the wake-promoting signaling pathways, leading to an increase in sleep duration.[4] These application notes provide a comprehensive protocol for the preparation and oral administration of this compound to mice, along with a summary of reported dosages and a diagram of the relevant signaling pathway.
Data Presentation
Table 1: Reported Oral Dosages of this compound in Rodents
| Species | Dosage (mg/kg) | Vehicle | Study Focus | Reference |
| Mice | 100 | Vitamin E TPGS | Chronic treatment in 5XFAD mice to assess effects on sleep and Alzheimer's disease pathology. | |
| Rats | 10, 30, 100 | Not Specified | Evaluation of hypnotic efficacy and impact on memory in a model of insomnia. | |
| Mice | Not Specified | Not Specified | Induction of sleep in mice with mania-like behavior. |
Table 2: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| <14 | 24 | 1 | 1.25 |
| 15-20 | 22 | 1-1.5 | 1.25 |
| 20-25 | 20 | 1-1.5 | 2.25 |
| 25-30 | 18 | 1.5-2 | 2.25 |
| >30 | 18 | 2-3 | 2.25 |
| Adapted from Washington State University IACUC guidelines. |
Experimental Protocols
Preparation of this compound Formulation
This protocol is based on the vehicle used in a chronic dosing study in mice.
Materials:
-
This compound (powder)
-
Vitamin E TPGS (d-alpha-tocopheryl polyethylene glycol 1000 succinate)
-
Sterile water for injection or sterile saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired concentration and the total volume needed for the study, calculate the mass of this compound and the volume of Vitamin E TPGS solution required.
-
Prepare the Vitamin E TPGS solution. If not already in solution, prepare the Vitamin E TPGS solution according to the manufacturer's instructions. A common vehicle is a 10-20% solution in sterile water or saline.
-
Weigh this compound. Accurately weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the vehicle. Add the calculated volume of the Vitamin E TPGS solution to the conical tube containing the this compound powder.
-
Dissolve/Suspend the compound. Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution or create a uniform suspension. If necessary, sonicate the mixture for 5-10 minutes to ensure homogeneity. Visually inspect the solution to ensure there are no large particles.
-
Storage. Store the prepared formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh daily. Before each use, vortex the solution to ensure uniformity.
Oral Gavage Protocol for Mice
This protocol is a synthesis of standard operating procedures for oral gavage in mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (see Table 2)
-
1 mL syringe
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.
-
Gently but firmly restrain the mouse by scruffing the skin over the shoulders and back of the neck with the thumb and forefinger. This will immobilize the head and prevent the mouse from biting.
-
Position the mouse vertically, with its head and body in a straight line. This alignment facilitates the passage of the gavage needle into the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this depth on the needle with a permanent marker or a piece of tape.
-
Attach the syringe containing the calculated dose of this compound formulation to the gavage needle.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If any resistance is met, or if the mouse begins to struggle or gasp, withdraw the needle immediately and try again. Forcing the needle can cause serious injury to the esophagus or trachea.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus (at the predetermined depth), slowly and steadily depress the syringe plunger to administer the this compound formulation.
-
Administer the solution over 2-3 seconds to prevent regurgitation and aspiration.
-
-
Post-Administration Care:
-
After administration, gently and slowly withdraw the gavage needle.
-
Return the mouse to its home cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing, coughing, or lethargy.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for oral gavage.
References
- 1. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual orexin receptor antagonist, this compound, lowers histamine levels in the lateral hypothalamus and prefrontal cortex without lowering hippocampal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DORA-22 for Sleep Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DORA-22, a dual orexin receptor antagonist (DORA), in sleep research using rat models. The following sections detail recommended dosages, experimental protocols, and the underlying mechanism of action.
This compound is an orally active compound that has been shown to effectively promote sleep by blocking the activity of orexin neuropeptides, which are central to maintaining wakefulness.[1] Its utility in preclinical models of insomnia and for studying the fundamental neurobiology of sleep is well-documented.
Data Presentation: this compound Dosage and Effects on Sleep in Rats
The following table summarizes the quantitative data from various studies on the effects of this compound on sleep parameters in rats. The dosages are administered orally (p.o.).
| Dosage (mg/kg, p.o.) | Effect on NREM Sleep | Effect on REM Sleep | Effect on Wakefulness | Key Findings & Context |
| 1 | Promoted sleep in the first hour. | Not specified. | Not specified. | Minimal residual hypersomnolence, suggesting it may be an effective low dose with fewer side effects.[2][3] |
| 10 | Increased NREM sleep amounts.[4][5] | No significant change. | Decreased wakefulness (trend noted). | Improved memory consolidation in an insomnia model; also caused some sleep fragmentation. |
| 30 | Significantly increased NREM sleep. | Significantly increased REM sleep. | Significantly decreased wakefulness. | Effective at normalizing sleep architecture in an insomnia model and improving memory. Attenuated NREM delta power. |
| 100 | Significantly increased NREM sleep. | No significant change. | Significantly decreased wakefulness. | Showed a robust hypnotic effect. |
Experimental Protocols
Animal Models and Surgical Procedures
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used. Animals should be housed individually under a 12:12 hour light:dark cycle with ad libitum access to food and water.
-
Surgical Implantation for EEG/EMG Recording:
-
Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.
-
Place the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.
-
Implant flexible wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording to measure muscle tone.
-
The electrode leads are connected to a headmount, which is then secured to the skull using dental acrylic.
-
Allow a recovery period of at least one week post-surgery before any experimental procedures.
-
This compound Preparation and Administration
-
Vehicle: this compound is typically suspended in a vehicle such as a 20% solution of Vitamin E TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate).
-
Administration: Administer the this compound suspension or vehicle control via oral gavage (p.o.). The volume of administration should be consistent across all animals (e.g., 1 ml/kg).
Rodent Insomnia Model (Stress-Induced)
A common method to induce insomnia in rats for testing hypnotics involves mild stress.
-
Habituate the rats to the experimental conditions and recording cables.
-
At the beginning of the light (inactive) period, administer this compound or vehicle.
-
Immediately after dosing, introduce a mild stressor. A frequently used method is a cage change, where the rat is moved to a cage previously occupied by another rat ("dirty cage").
-
This stressor can be repeated. For instance, a second exposure to a dirty cage can occur 3 hours after the first.
-
Record EEG/EMG data continuously throughout the experiment.
Sleep Recording and Analysis
-
Data Acquisition: Record EEG and EMG signals continuously using a data acquisition system.
-
Sleep Scoring: Manually or automatically score the recordings in epochs (e.g., 10-second intervals) into three vigilance states:
-
Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (lowest EMG activity).
-
-
Data Analysis: Quantify the time spent in each vigilance state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep bouts.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a sleep study in rats.
Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.
Caption: Experimental workflow for a this compound sleep study in a rat insomnia model.
Mechanism of Action
This compound functions as a dual orexin receptor antagonist, meaning it blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R. These receptors are located on various neurons in the brain that are crucial for maintaining arousal. By inhibiting the excitatory signaling of the orexin system, this compound reduces wakefulness and promotes the initiation and maintenance of sleep. Studies have shown that this compound can suppress the release of the wake-promoting neurotransmitter histamine in brain regions like the lateral hypothalamus and prefrontal cortex, without significantly altering acetylcholine levels, which are associated with cognition and REM sleep. This targeted mechanism is distinct from that of GABAergic hypnotics, which can have broader effects on the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Dual Orexin Receptor Antagonist this compound Improves Mild Stress-induced Sleep Disruption During the Natural Sleep Phase of Nocturnal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Dora-22 to Model Insomnia in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, leading to significant daytime impairment.[1] The orexin system, a key regulator of wakefulness, has emerged as a critical target for the development of novel hypnotics.[2] Orexin peptides (Orexin-A and Orexin-B) promote wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[2] Dual Orexin Receptor Antagonists (DORAs) represent a new class of drugs that competitively block the binding of orexins to both receptors, thereby reducing wakefulness and promoting sleep.[3][4]
Dora-22 is a potent and orally active DORA that has been investigated in preclinical models for its efficacy in treating insomnia. These application notes provide detailed protocols for utilizing this compound in a rodent model of stress-induced insomnia, including methods for sleep analysis and cognitive assessment.
Mechanism of Action: this compound
This compound functions by antagonizing both OX1R and OX2R, which are G protein-coupled receptors. By blocking the wake-promoting signals of the orexin system, this compound facilitates the transition to and maintenance of sleep. This mechanism of action differs from traditional hypnotics, such as GABA-A receptor modulators, and is thought to produce a more natural physiological sleep architecture.
Preclinical Insomnia Model: Double-Dirty Cage Change (DDCI)
A widely used preclinical model to induce a state of mild, acute insomnia in rodents is the cage change model. The "double-dirty cage change" (DDCI) protocol, in particular, has been shown to significantly disrupt sleep and impair memory consolidation, providing a robust model to test the efficacy of hypnotics like this compound. This model leverages the innate stress response of rodents to an unfamiliar environment and the scent of an unknown conspecific.
Experimental Workflow
Detailed Experimental Protocols
Animal Preparation and Housing
-
Species: Male Sprague Dawley rats (or other appropriate rodent strain).
-
Weight: 450-600 g.
-
Housing: Animals should be housed in a temperature-controlled environment (23 ± 1°C) with a 12:12-hour light-dark cycle (e.g., lights on at 9 AM). Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures.
EEG/EMG Electrode Implantation Surgery
For accurate sleep stage analysis, surgical implantation of electroencephalogram (EEG) and electromyogram (EMG) electrodes is necessary.
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane or a combination of ketamine and xylazine).
-
Surgical Procedure:
-
Secure the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the placement of EEG screw electrodes. Typical coordinates for rats are over the frontal and parietal cortices.
-
Insert stainless steel wire electrodes into the neck musculature for EMG recording.
-
Secure the electrode assembly to the skull using dental cement.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least one week before starting experiments.
Morris Water Maze (MWM) - Acquisition Phase
The MWM is used to assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged just below the water surface.
-
Procedure:
-
Train the animals to find the hidden platform over several days (e.g., 4 trials per day for 5 days).
-
The start position for each trial should be varied.
-
If an animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Record the time it takes for the animal to find the platform (escape latency) and the path taken using a video tracking system.
-
This compound Administration
-
Formulation: this compound can be formulated in a vehicle such as 20% d-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS).
-
Dosage: Effective doses in rats have been reported to be 10, 30, and 100 mg/kg. A lower dose of 1 mg/kg has also been tested to assess minimal hypnotic effects.
-
Administration: Administer this compound or vehicle via oral gavage.
Double-Dirty Cage Change (DDCI) Insomnia Induction
-
Preparation: Cages are "dirtied" by housing an unfamiliar rat in them for 5-7 days prior to the experiment.
-
Procedure:
-
Immediately after this compound or vehicle administration, place the experimental animal into a dirty cage (first cage change, time = 0 hr).
-
After 3 hours, move the animal to a second, different dirty cage (second cage change, time = 3 hr).
-
The total duration of the insomnia induction is 6 hours.
-
EEG/EMG Recording and Sleep Analysis
-
Recording: Continuously record EEG and EMG signals for the entire 6-hour duration of the DDCI protocol.
-
Sleep Scoring: Manually or automatically score the recordings in epochs (e.g., 10-30 seconds) to determine the vigilance state: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Data Analysis: Quantify the total time spent in each vigilance state, sleep latency (time to the first consolidated sleep bout), and the number and duration of sleep bouts.
MWM - Probe Trial
-
Procedure: Immediately following the 6-hour DDCI period, conduct a probe trial in the MWM.
-
Details: Remove the escape platform from the pool and allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
Data Analysis: Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. This assesses memory consolidation.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in the DDCI preclinical insomnia model in rats.
Table 1: Effect of this compound on Vigilance States (First 3 Hours of DDCI)
| Treatment Group | Dose (mg/kg) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 10 | Trend of decrease | Significant increase | No significant change |
| This compound | 30 | Significant decrease | Significant increase | Significant increase |
| This compound | 100 | Significant decrease | Significant increase | No significant change |
Data compiled from Gamble et al., 2020.
Table 2: Effect of this compound on NREM Sleep Bouts (First 3 Hours of DDCI)
| Treatment Group | Dose (mg/kg) | Change in Number of NREM Bouts | Change in Duration of NREM Bouts |
| Vehicle | - | Baseline | Baseline |
| This compound | 10 | Significant increase | Significant decrease |
| This compound | 30 | Significant increase | No significant change |
| This compound | 100 | Significant increase | No significant change |
Data compiled from Gamble et al., 2020. A significant increase in the number of NREM bouts accompanied by a decrease in their duration at the 10 mg/kg dose may suggest some sleep fragmentation.
Table 3: Effect of this compound on MWM Probe Trial Performance
| Treatment Group | Dose (mg/kg) | Change in Time in Target Quadrant | Change in Platform Crossings |
| Vehicle | - | Baseline | Baseline |
| This compound | 10 | Significant increase | Significant increase |
| This compound | 30 | Significant increase | No significant change |
| This compound | 100 | No significant change | No significant change |
Data compiled from Gamble et al., 2020.
Conclusion
This compound demonstrates significant efficacy in a preclinical rodent model of stress-induced insomnia. It effectively reduces wakefulness and increases sleep time, and at specific doses, can improve sleep-dependent memory consolidation that is disrupted by insomnia. The detailed protocols provided here offer a framework for researchers to investigate the effects of this compound and other novel hypnotic compounds. Careful consideration of experimental design, including appropriate control groups and detailed behavioral and physiological assessments, is crucial for obtaining robust and translatable results.
References
Application Notes and Protocols: Dora-22 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sleep disturbances are a prominent feature of Alzheimer's disease (AD), often preceding cognitive decline and contributing to disease progression. The orexin system, a key regulator of wakefulness, has emerged as a therapeutic target for sleep disorders. Dora-22 is a dual orexin receptor antagonist (DORA) that blocks the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). By inhibiting the wake-promoting signals of orexin peptides, this compound has been investigated for its potential to ameliorate sleep disruptions in the context of AD and consequently impact disease pathology. This document provides an overview of the application of this compound in preclinical AD research, including its mechanism of action, key experimental findings, and detailed protocols for relevant assays.
Mechanism of Action
This compound functions by competitively binding to and inhibiting OX1R and OX2R in the brain. Orexin A and B, neuropeptides produced in the lateral hypothalamus, are the endogenous ligands for these receptors and play a crucial role in maintaining arousal and wakefulness. In Alzheimer's disease, dysregulation of the orexin system is thought to contribute to sleep fragmentation. By blocking orexin signaling, this compound is hypothesized to reduce hyperarousal, thereby promoting sleep consolidation. The leading hypothesis for its therapeutic potential in AD is that improved sleep quality may, in turn, facilitate the clearance of neurotoxic proteins, such as amyloid-beta (Aβ), from the brain, a process thought to be more efficient during sleep.
Figure 1: Proposed mechanism of action of this compound in the context of Alzheimer's disease.
Key Experimental Findings in a Preclinical AD Model
Research utilizing the 5XFAD mouse model, which recapitulates key aspects of amyloid pathology, has provided initial insights into the effects of this compound. A key study involved the chronic administration of this compound and subsequent evaluation of sleep parameters, Aβ pathology, and neuroinflammation.[1][2]
Summary of Quantitative Data
The following tables summarize the principal findings from a study where 5XFAD mice were treated with this compound (100 mg/kg/day) for 5 weeks.[1]
Table 1: Effect of this compound on Sleep Parameters in 5XFAD Mice
| Parameter | Treatment Group | Outcome | Statistical Significance |
| Light-Phase Sleep | This compound | Increased | p < 0.005 |
| Dark-Phase Sleep | This compound | No significant change | - |
| 24-Hour Sleep | This compound | No significant change | - |
Table 2: Effect of this compound on Aβ Pathology in 5XFAD Mice
| Parameter | Brain Region | Treatment Group | Outcome |
| Aβ Plaque Density (IHC) | Neocortex, Hippocampus, Subiculum | This compound | No significant change |
| Soluble Aβ1-40 (ELISA) | Cortex | This compound | No significant change |
| Insoluble Aβ1-40 (ELISA) | Cortex | This compound | No significant change |
| Soluble Aβ1-42 (ELISA) | Cortex | This compound | No significant change |
| Insoluble Aβ1-42 (ELISA) | Cortex | This compound | No significant change |
Table 3: Effect of this compound on Neuroinflammatory Markers in 5XFAD Mice
| Marker (mRNA expression) | Treatment Group | Outcome |
| GFAP | This compound | No significant change |
| Lcn2 | This compound | No significant change |
| Ptx3 | This compound | No significant change |
| S100b | This compound | No significant change |
Experimental Workflow
The general workflow for investigating the effects of this compound in a mouse model of Alzheimer's disease is depicted below.
Figure 2: General experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the preclinical evaluation of this compound.
Piezoelectric Sleep Monitoring
This non-invasive method is used to assess sleep-wake cycles in mice based on the detection of movement.
Materials:
-
Piezoelectric recording system and cages
-
Data acquisition software
Protocol:
-
Individually house mice in the piezoelectric recording cages.
-
Allow for a habituation period of at least 24-48 hours before data collection.
-
Record data continuously for the desired duration (e.g., 24-48 hours for baseline, and throughout the treatment period).
-
The system detects pressure changes caused by animal movement and respiration.
-
Use the manufacturer's software to analyze the recordings. The software algorithms distinguish between wakefulness (characterized by significant and irregular movements) and sleep (characterized by the absence of gross motor activity and the presence of regular, rhythmic breathing patterns).
-
Quantify sleep parameters such as total sleep time, sleep bout duration, and sleep fragmentation for both the light and dark phases.
Spontaneous Alternation Y-Maze Test
This test assesses spatial working memory, which is dependent on hippocampal function.
Materials:
-
Y-shaped maze with three identical arms
-
Video tracking software (optional, but recommended for automation and accuracy)
Protocol:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is defined as all four paws being within the arm.
-
An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A higher percentage of alternation indicates better spatial working memory.
Immunohistochemistry (IHC) for Aβ Plaques
This technique is used to visualize and quantify Aβ plaques in brain tissue.
Materials:
-
Paraffin-embedded or frozen brain sections (e.g., 40 µm thick)
-
Primary antibody against Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope and image analysis software
Protocol:
-
Mount brain sections onto charged microscope slides.
-
If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.
-
Perform antigen retrieval by incubating the sections in formic acid (e.g., 88%) for a few minutes.
-
Wash sections in phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking solution (e.g., normal serum).
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash sections and incubate with the biotinylated secondary antibody.
-
Wash sections and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of Aβ plaques.
-
Counterstain with a nuclear stain like hematoxylin (optional).
-
Dehydrate, clear, and coverslip the slides.
-
Capture images of the stained sections using a microscope and quantify the Aβ plaque load (e.g., percentage of area occupied by plaques) using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
ELISA is used for the quantitative measurement of soluble and insoluble Aβ levels in brain homogenates.
Materials:
-
Brain tissue homogenates
-
Aβ ELISA kit (specific for Aβ40 and Aβ42)
-
Microplate reader
Protocol:
-
Homogenize brain tissue in a suitable buffer to extract soluble proteins. Centrifuge the homogenate and collect the supernatant (this is the soluble fraction).
-
To extract the insoluble Aβ, resuspend the pellet from the previous step in a strong denaturant like formic acid. Neutralize the extract with a neutralization buffer.
-
Coat a 96-well plate with a capture antibody specific for Aβ.
-
Wash the plate and block non-specific binding sites.
-
Add the brain homogenate samples (both soluble and insoluble fractions) and Aβ standards to the wells and incubate.
-
Wash the plate and add a detection antibody that is also specific for Aβ but binds to a different epitope. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate and add the enzyme substrate. The enzyme will convert the substrate into a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Generate a standard curve using the Aβ standards and calculate the concentration of Aβ in the samples.
Real-Time Polymerase Chain Reaction (RT-PCR) for Neuroinflammatory Markers
RT-PCR is used to quantify the mRNA expression levels of genes associated with neuroinflammation.
Materials:
-
Brain tissue
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
Real-time PCR system
-
Primers for target genes (e.g., GFAP, Lcn2, Ptx3, S100b) and a housekeeping gene (e.g., GAPDH, Actin)
-
SYBR Green or TaqMan master mix
Protocol:
-
Extract total RNA from the brain tissue using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Set up the real-time PCR reaction by mixing the cDNA, primers for the target and housekeeping genes, and the master mix.
-
Run the PCR reaction in a real-time PCR system. The system will monitor the amplification of the DNA in real-time by detecting the fluorescence of the intercalating dye or probe.
-
Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Conclusion
This compound has been shown to effectively increase sleep in a preclinical model of Alzheimer's disease. However, in the specific study cited, this improvement in sleep did not translate to a reduction in Aβ pathology or neuroinflammation. These findings suggest that while DORAs can be a valuable tool for studying the interplay between sleep and AD, the therapeutic benefits regarding the core pathologies of the disease may be complex and require further investigation. Future studies could explore different dosages, treatment durations, or combination therapies to fully elucidate the potential of this compound and other DORAs in Alzheimer's disease research and treatment.
References
Application Notes and Protocols: Morris Water Maze with Dora-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morris water maze (MWM) is a widely utilized behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[1] This protocol details the use of the MWM in conjunction with the administration of Dora-22, a dual orexin receptor antagonist (DORA), to investigate its effects on cognitive function.[2] Orexin neuropeptides, acting through orexin 1 (OX1R) and orexin 2 (OX2R) receptors, play a role in regulating wakefulness and have been implicated in modulating learning and memory processes within the hippocampus.[3][4] By blocking these receptors, this compound provides a tool to explore the role of the orexin system in memory formation and consolidation. These application notes provide a comprehensive protocol for conducting the MWM test with this compound treatment, along with data presentation and visualization of the relevant biological and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound on memory consolidation in a rat model of insomnia.[5]
Table 1: Probe Trial Performance in the Morris Water Maze Following this compound Administration
| Treatment Group | Dose (mg/kg) | Time in Target Quadrant (% of total time) | Number of Platform Crossings |
| Vehicle | - | 25.1 ± 2.3 | 2.1 ± 0.4 |
| This compound | 10 | 35.8 ± 3.1 | 3.8 ± 0.6 |
| This compound | 30 | 34.9 ± 2.9* | 2.9 ± 0.5 |
| This compound | 100 | 28.7 ± 2.5 | 2.5 ± 0.4 |
-
Indicates a statistically significant improvement compared to the vehicle group. Data is represented as mean ± standard error of the mean (SEM).
Table 2: Key Parameters for Morris Water Maze Setup
| Parameter | Specification |
| Maze Dimensions | 1.8 m diameter, 0.75 m high circular pool |
| Water Temperature | 21 ± 1°C |
| Platform Dimensions | 10 cm diameter, circular |
| Platform Position | Submerged 2 cm below the water surface in the center of one quadrant |
| Water Opacifier | Non-toxic white paint |
| Tracking System | Automated video tracking system |
Experimental Protocols
Morris Water Maze Protocol
This protocol is adapted for adult male Sprague-Dawley rats.
a. Habituation (Day 0)
-
Transport rats to the testing room and allow them to acclimate for at least 30 minutes before any procedures.
-
Handle each rat for 1-2 minutes to acclimate them to the experimenter.
b. Cued Training (Visible Platform; Day 1)
-
The platform is raised above the water's surface and marked with a visible flag.
-
Each rat undergoes four trials. For each trial, the rat is placed in the water facing the wall of the pool at one of four quasi-random start positions (North, South, East, West).
-
Allow the rat to swim and locate the visible platform. If the rat does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Remove the rat, dry it with a towel, and return it to its home cage during the inter-trial interval (ITI) of approximately 15 minutes.
c. Acquisition Phase (Hidden Platform; Days 2-5)
-
The platform is submerged 2 cm below the water surface in a fixed location for all trials. The water is made opaque with non-toxic white paint.
-
Conduct four trials per day for each rat, with a different starting position for each trial.
-
The maximum trial duration is 60 seconds. If the rat fails to find the platform within this time, it is guided to the platform and allowed to stay there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using an automated tracking system.
d. Probe Trial (Day 6)
-
The platform is removed from the pool.
-
Each rat is placed in the pool at a novel start position and allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the rat crosses the former platform location, and the swim path.
This compound Administration Protocol
a. Drug Preparation
-
Prepare this compound solutions in a vehicle solution (e.g., 20% hydroxypropyl beta-cyclodextrin).
-
Prepare doses of 10, 30, and 100 mg/kg.
b. Administration
-
Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection, depending on the specific experimental design and formulation.
-
In the context of the cited study, this compound was administered immediately before a 6-hour stress-induced insomnia model, which was then followed by the Morris water maze probe trial. For general cognitive assessment, administration timing should be determined based on the pharmacokinetic profile of this compound and the specific memory phase being investigated (e.g., acquisition, consolidation, or retrieval).
Mandatory Visualizations
Signaling Pathway
Caption: Orexin signaling pathway in the hippocampus and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for the Morris water maze protocol with this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin neuropeptides modulate the hippocampal-dependent memory through basolateral amygdala interconnections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin Receptors Regulate Hippocampal Sharp Wave-Ripple Complexes in Ex Vivo Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Dissolving Dora-22 for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dora-22 is a potent and selective dual orexin receptor antagonist (DORA) that has shown efficacy in promoting sleep in preclinical models. Its mechanism of action involves blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R. This antagonism reduces downstream arousal signals, leading to the initiation and maintenance of sleep.[1][2] Proper dissolution and formulation of this compound are critical for achieving accurate and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for oral administration in animal models.
Data Presentation: Solubility and Vehicle Formulation
The solubility of a compound is a key determinant of its bioavailability. While comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively published, known solubility and a successfully utilized in vivo formulation are summarized below.
| Solvent/Vehicle | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (23.56 mM) | Sonication is recommended to aid dissolution.[3] |
| 20% Vitamin E-TPGS | 10, 30, and 100 mg/kg doses prepared | This vehicle has been successfully used for oral gavage in rodent models.[4] |
It is recommended to first prepare a stock solution in DMSO and then dilute it into an aqueous buffer or medium for in vitro experiments. For other solvent systems, empirical determination of solubility is advised.
Signaling Pathway of this compound
This compound acts as a competitive antagonist at both orexin receptor type 1 (OX1R) and type 2 (OX2R). These receptors are primarily located in brain regions that regulate wakefulness, such as the lateral hypothalamus and the tuberomammillary nucleus. By blocking the action of orexin neuropeptides, this compound reduces the excitatory signaling to monoaminergic and cholinergic neurons, thereby promoting sleep.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol details the preparation of this compound for oral gavage using a Vitamin E-TPGS vehicle, which has been demonstrated to be effective in rodent studies.[4]
Materials:
-
This compound powder
-
d-alpha-tocopheryl polyethylene glycol 1000 succinate (Vitamin E-TPGS)
-
Sterile, purified water
-
Appropriate personnel protective equipment (PPE)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Warming plate or water bath
-
Sterile tubes for storage
Procedure:
-
Vehicle Preparation:
-
Prepare a 20% (w/v) Vitamin E-TPGS solution by dissolving 200 mg of Vitamin E-TPGS in every 1 mL of sterile, purified water.
-
Gently warm the solution to approximately 40°C while stirring to ensure complete dissolution of the Vitamin E-TPGS. The solution should be clear.
-
Allow the vehicle to cool to room temperature before adding this compound.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10, 30, or 100 mg/kg) and the number and weight of the animals to be dosed. The dosing volume for oral gavage in mice is typically 5-10 mL/kg and in rats is 5-10 mL/kg.
-
Weigh the calculated amount of this compound powder accurately.
-
Gradually add the this compound powder to the 20% Vitamin E-TPGS vehicle while continuously stirring.
-
Continue stirring until a homogenous suspension is achieved. Sonication may be used to aid in the dispersion of the compound.
-
It is recommended to prepare the formulation fresh on the day of the experiment.
-
-
Administration:
-
Administer the this compound suspension to the animals via oral gavage using a stainless-steel gavage needle of the appropriate size for the animal.
-
Ensure the suspension is well-mixed before drawing each dose to maintain homogeneity.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.
References
- 1. The dual orexin receptor antagonist, this compound, lowers histamine levels in the lateral hypothalamus and prefrontal cortex without lowering hippocampal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | OX Receptor | TargetMol [targetmol.com]
- 4. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cognitive Effects of Dora-22
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for investigating the cognitive effects of Dora-22, a dual orexin receptor antagonist (DORA). The protocols herein detail behavioral assays to assess various cognitive domains, including spatial memory, recognition memory, and cognitive flexibility, alongside molecular and cellular techniques to elucidate the underlying neural mechanisms. This document is intended to guide researchers in designing and executing robust preclinical studies to evaluate the nootropic potential of this compound.
Introduction
This compound is a dual orexin receptor antagonist that has shown promise in improving sleep architecture and mitigating memory impairment, particularly in models of insomnia.[1][2] Unlike traditional GABAergic hypnotics, which can negatively impact cognition, DORAs like this compound may offer a superior safety profile.[3] The orexin system is pivotal in regulating wakefulness, and its antagonism by this compound is thought to promote sleep by reducing the activity of wake-promoting neurons.[4][5] This mechanism, which avoids widespread neuronal inhibition, may spare or even enhance cognitive processes. These protocols outline a multi-tiered approach to systematically evaluate the cognitive effects of this compound.
Signaling Pathway of this compound's Mechanism of Action
This compound acts as an antagonist at both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are G-protein coupled receptors. The binding of orexins to these receptors typically activates several downstream signaling cascades through Gq/11, Gi/o, and Gs proteins. By blocking these receptors, this compound is hypothesized to modulate neuronal excitability and synaptic plasticity in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.
Caption: Orexin Receptor Signaling and the Inhibitory Action of this compound.
Experimental Design and Workflow
A multi-faceted approach is recommended to comprehensively assess the cognitive effects of this compound. The following workflow provides a logical progression from behavioral analysis to molecular investigation.
Caption: Experimental Workflow for this compound Cognitive Assessment.
Behavioral Assay Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (150-200 cm diameter)
-
Submersible platform (10-15 cm diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Water heater to maintain water temperature at 22-25°C
-
Video tracking system and software
-
Distinct visual cues placed around the room
Protocol:
-
Acclimation: Handle rodents for 2-3 minutes daily for 5 days prior to the experiment.
-
Habituation: On the day before training, allow each animal to swim freely in the pool without the platform for 60 seconds.
-
Acquisition Phase (4-5 days):
-
Divide the pool into four quadrants (NE, NW, SE, SW) and place the platform in the center of one quadrant, submerged 1-2 cm below the water surface.
-
Conduct 4 trials per day for each animal, with an inter-trial interval of 15-20 minutes.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start positions.
-
Allow the animal to swim and find the platform for a maximum of 60 seconds. If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform), path length, and swim speed using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
Novel Object Recognition (NOR) for Recognition Memory
Objective: To assess non-spatial, recognition memory.
Materials:
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the animals.
-
Video recording and analysis software
Protocol:
-
Habituation:
-
On day 1, place each animal in the empty arena for 5-10 minutes to acclimate.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Testing Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the novel and familiar objects.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Attentional Set-Shifting Task (AST) for Cognitive Flexibility
Objective: To assess executive function, specifically cognitive flexibility.
Materials:
-
Specialized testing apparatus with two digging pots and a central starting compartment.
-
A variety of digging media (e.g., sand, sawdust, shredded paper) and distinct odors (e.g., vanilla, almond, lemon).
-
Food rewards (e.g., small pieces of cereal).
Protocol:
-
Food Restriction and Habituation:
-
Mildly food-restrict the animals to 85-90% of their free-feeding body weight to motivate them.
-
Habituate the animals to the testing apparatus and the food rewards.
-
-
Training:
-
Train the animals to dig in the pots to find a food reward.
-
-
Testing Phases:
-
The task consists of a series of discriminations where the animal must learn a rule to find the reward. The rules are based on either the digging medium or the odor.
-
Simple Discrimination (SD): The animal learns to discriminate between two digging media.
-
Compound Discrimination (CD): An irrelevant cue (odor) is introduced. The animal must continue to use the digging medium rule.
-
Intra-dimensional (ID) Shift: The digging media are changed, but the rule (attend to medium) remains the same.
-
Extra-dimensional (ED) Shift: The relevant dimension is switched from the digging medium to the odor. This is the key measure of cognitive flexibility.
-
Record the number of trials required to reach a criterion of 6 consecutive correct choices for each phase.
-
Molecular and Cellular Analysis Protocols
Immunohistochemistry for c-Fos and Arc
Objective: To assess neuronal activity in specific brain regions following cognitive testing.
Protocol:
-
Tissue Preparation:
-
90 minutes after the final behavioral trial, deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains (30-40 µm) on a cryostat.
-
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block with a solution containing normal serum and Triton X-100 for 1 hour.
-
Incubate with primary antibodies against c-Fos and Arc overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the number of c-Fos and Arc positive cells in regions of interest (e.g., hippocampus, prefrontal cortex).
-
Western Blot for Synaptic Proteins
Objective: To quantify the expression of key synaptic proteins.
Protocol:
-
Protein Extraction:
-
Dissect brain regions of interest (hippocampus, prefrontal cortex) and homogenize in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate protein lysates (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies against PSD-95, synaptophysin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Golgi-Cox Staining for Dendritic Spine Analysis
Objective: To visualize and quantify dendritic spine density and morphology.
Protocol:
-
Tissue Preparation and Impregnation:
-
Rapidly remove the brains and immerse them in a Golgi-Cox solution for 14 days in the dark.
-
Transfer the brains to a 30% sucrose solution for 2-3 days.
-
-
Sectioning and Staining:
-
Section the brains (100-200 µm) using a vibratome.
-
Mount the sections on gelatin-coated slides.
-
Develop the staining by incubating the slides in ammonium hydroxide, followed by fixing in Kodak Fix for Film, and then dehydrating through a series of ethanol concentrations and clearing with xylene.
-
-
Imaging and Analysis:
-
Image well-impregnated neurons in the hippocampus and prefrontal cortex using a brightfield microscope with a high-magnification objective.
-
Trace dendritic segments and count the number of spines.
-
Calculate spine density (number of spines per unit length of dendrite).
-
Analyze spine morphology (e.g., thin, stubby, mushroom).
-
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups (Vehicle vs. This compound).
Table 1: Morris Water Maze Performance
| Parameter | Vehicle | This compound (Dose 1) | This compound (Dose 2) |
|---|---|---|---|
| Acquisition Phase | |||
| Escape Latency (s) - Day 4 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Path Length (cm) - Day 4 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Probe Trial | |||
| Time in Target Quadrant (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Platform Crossings | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Novel Object Recognition Performance
| Parameter | Vehicle | This compound (Dose 1) | This compound (Dose 2) |
|---|---|---|---|
| Discrimination Index | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Total Exploration Time (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Attentional Set-Shifting Task Performance
| Parameter | Vehicle | This compound (Dose 1) | This compound (Dose 2) |
|---|---|---|---|
| Trials to Criterion (ID Shift) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Trials to Criterion (ED Shift) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Molecular and Cellular Analysis
| Parameter | Brain Region | Vehicle | This compound (Dose 1) | This compound (Dose 2) |
|---|---|---|---|---|
| c-Fos+ Cells/mm² | Hippocampus | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Arc+ Cells/mm² | PFC | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PSD-95 Expression (rel. to control) | Hippocampus | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Synaptophysin Expression (rel. to control) | PFC | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dendritic Spine Density (spines/10µm) | Hippocampus | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's effects on cognition. By combining behavioral, molecular, and cellular approaches, researchers can gain a comprehensive understanding of the nootropic potential and underlying mechanisms of this novel dual orexin receptor antagonist. The findings from these studies will be crucial for informing the further development of this compound as a potential therapeutic for cognitive deficits associated with sleep disorders and other neurological conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual orexin receptor antagonist, this compound, lowers histamine levels in the lateral hypothalamus and prefrontal cortex without lowering hippocampal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Dora-22 dosage to avoid next-day somnolence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Dora-22. The information is designed to help optimize dosage and minimize next-day somnolence in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to somnolence?
A1: this compound is a dual orexin receptor antagonist (DORA). It functions by blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R.[1][2] This action suppresses the release of wake-promoting neurotransmitters, such as histamine, in key brain regions like the lateral hypothalamus and prefrontal cortex.[3] Unlike traditional GABA-A receptor modulators, this compound does not significantly alter acetylcholine levels, a neurotransmitter associated with cognition.[3][4] The targeted suppression of the orexin system is designed to promote sleep, but a dose that is too high or has a long half-life relative to the sleep period can lead to residual orexin receptor blockade and result in next-day somnolence.
Q2: How does the pharmacokinetic and pharmacodynamic profile of this compound influence the risk of next-day somnolence?
A2: The risk of next-day somnolence is closely tied to this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. An ideal profile for a hypnotic agent involves a rapid onset of action and a duration of effect that covers the sleep period without extending into the waking hours. Dual orexin receptor antagonists like this compound may require a high receptor occupancy threshold (around 65-83% for OX2R) to achieve sleep-promoting efficacy. This means that plasma concentrations need to be sufficiently high during the night. If the drug's half-life is too long, these effective concentrations can persist into the next day, leading to residual somnolence. However, some studies suggest that even with measurable plasma levels the morning after administration, DORAs may not produce significant next-day residual effects, potentially due to the high receptor occupancy required for a hypnotic effect.
Q3: Are there starting dose recommendations for preclinical studies in rodents to minimize next-day somnolence?
A3: Yes, preclinical studies in rats have explored various doses. A study designed to identify a minimal effective dose with limited lingering effects found that while all tested doses of this compound promoted sleep in the first hour, a low dose of 1 mg/kg did not result in residual hypersomnolence at the six-hour timepoint. In another study, doses of 10, 30, and 100 mg/kg were evaluated, with the 30 mg/kg and 100 mg/kg doses significantly decreasing wakefulness in the first three hours. For initial experiments aiming to avoid next-day somnolence, it is advisable to start with a lower dose range (e.g., 1-10 mg/kg in rats) and titrate upwards based on efficacy and next-day behavioral assessments.
Troubleshooting Guide
Issue: Observed Next-Day Somnolence in Animal Models
This guide provides a systematic approach to troubleshooting and mitigating next-day somnolence observed in preclinical experiments with this compound.
Step 1: Confirm and Quantify the Somnolence
-
Problem: Subjective observation of lethargy or reduced activity in animals the day after this compound administration.
-
Solution: Implement objective measures to quantify activity levels. This can include open-field tests to measure locomotor activity, automated activity monitoring in home cages, or specific behavioral tests for alertness and coordination. Compare the activity of the this compound treated group to a vehicle control group.
Step 2: Review and Optimize the Dosing Regimen
-
Problem: The current dose of this compound may be too high, leading to prolonged receptor occupancy.
-
Solution:
-
Dose Titration: If a high dose was initially used, conduct a dose-response study to identify the minimal effective dose for sleep induction. As indicated in preclinical studies, lower doses of this compound (e.g., 1 mg/kg in rats) have been shown to be effective for sleep promotion without significant next-day effects.
-
Timing of Administration: Ensure the timing of drug administration aligns with the animal's inactive (sleep) phase and allows for sufficient clearance before the active phase begins.
-
Step 3: Analyze Pharmacokinetic and Pharmacodynamic Data
-
Problem: A mismatch between the drug's half-life and the desired duration of action.
-
Solution:
-
Pharmacokinetic Sampling: If not already done, perform satellite pharmacokinetic studies to determine the plasma concentration of this compound at the time of the observed next-day somnolence.
-
PK/PD Modeling: Correlate plasma concentrations with receptor occupancy and the observed hypnotic and residual effects. This can help establish a therapeutic window where efficacy is achieved without significant next-day impairment. This compound's sleep-promoting effects are dependent on achieving a high orexin receptor occupancy.
-
Data Summary Tables
Table 1: Summary of this compound Dosing and Effects in Rodent Models
| Dose (mg/kg) | Animal Model | Key Efficacy Findings | Observations on Next-Day Somnolence/Performance | Reference |
| 1 | Rat | Promoted sleep in the first hour. | No residual hypersomnolence at the 6-hour timepoint. | |
| 10 | Rat | Trend of decreased wakefulness in the first 3 hours. Improved memory consolidation. | Improved performance in water maze task. | |
| 30 | Rat | Significantly decreased wakefulness in the first 3 hours. Increased NREM and REM sleep. | Improved performance in water maze task. | |
| 100 | Rat | Significantly decreased wakefulness in the first 3 hours. | Not explicitly stated, but memory improvement was not as pronounced as with lower doses. |
Table 2: Comparative Neurotransmitter Profile of this compound and Eszopiclone (GABA-A Modulator)
| Compound | Effect on Histamine Release | Effect on Acetylcholine Release | Implication for Side Effects | Reference |
| This compound | Suppresses release in the lateral hypothalamus, prefrontal cortex, and hippocampus. | No significant alterations. | Reduced impact on cognitive functions associated with acetylcholine. | |
| Eszopiclone | Variable effects; transient suppression. | Inhibited secretion across brain regions. | Potential for cognitive and memory impairment. |
Experimental Protocols
Protocol 1: Dose-Response Evaluation of this compound on Sleep Architecture and Next-Day Activity
-
Animal Model: Male Wistar rats (n=8-10 per group).
-
Housing: Individually housed in a controlled environment with a 12:12 hour light:dark cycle. Animals should be equipped with EEG/EMG electrodes for sleep recording.
-
Experimental Groups:
-
Vehicle control (e.g., 20% Vitamin E TPGS).
-
This compound (1 mg/kg).
-
This compound (3 mg/kg).
-
This compound (10 mg/kg).
-
This compound (30 mg/kg).
-
-
Procedure:
-
Acclimation: Allow animals to acclimate to the recording chambers and tethered setup for at least 48 hours.
-
Dosing: Administer the assigned treatment orally (p.o.) at the beginning of the light (inactive) phase.
-
Sleep Recording: Record EEG/EMG data continuously for 24 hours post-dosing.
-
Next-Day Activity Monitoring: At 24 hours post-dose (start of the next inactive phase), place animals in an open-field arena for 10 minutes and record locomotor activity (total distance traveled, rearing frequency).
-
-
Data Analysis:
-
Score sleep-wake states (Wake, NREM, REM) in 30-second epochs.
-
Calculate total time spent in each state for the first 6 hours post-dose and for the subsequent 18 hours.
-
Analyze sleep latency (time to first NREM sleep bout).
-
Compare locomotor activity parameters between groups using ANOVA.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Dose-Response Experimental Workflow
References
- 1. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dual orexin receptor antagonist, this compound, lowers histamine levels in the lateral hypothalamus and prefrontal cortex without lowering hippocampal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Troubleshooting inconsistent results in Dora-22 behavioral studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies involving the compound Dora-22. The following resources are designed to address specific issues and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in locomotor activity in the Open Field Test with this compound. What are the potential causes?
A1: Inconsistent locomotor activity is a common issue in behavioral research. Several factors, often interacting, can contribute to this variability.[1][2][3][4] Key areas to investigate include:
-
Environmental Factors: Rodents are highly sensitive to their environment. Inconsistencies in lighting conditions, ambient noise, and even odors can significantly impact their activity levels.[2] Testing at different times of the day can also introduce variability due to circadian rhythms.
-
Handling and Acclimation: The experimenter's handling technique can induce stress and affect behavior. Insufficient or inconsistent acclimation to the testing room and apparatus can lead to novelty-induced hyperactivity, masking the true effects of this compound.
-
Animal Characteristics: The strain, sex, and age of the animals are critical variables. Different strains of mice, for example, exhibit different baseline levels of activity and anxiety. Females should be tested at the same stage of the estrous cycle to minimize hormonal influences.
Q2: Our results in the Elevated Plus Maze are not consistent across different cohorts treated with the same dose of this compound. Why might this be happening?
A2: The Elevated Plus Maze is particularly sensitive to factors that modulate anxiety-like behavior. In addition to the general factors mentioned in Q1, consider the following:
-
Apparatus and Room Cues: The dimensions and material of the maze should be standardized. The visual cues in the testing room should remain constant, as animals use them for navigation and their perception of open versus closed arms.
-
Experimenter Presence: The presence and even the gender of the experimenter can influence anxiety levels in rodents. It is crucial to minimize the experimenter's visibility and maintain a consistent procedure for placing the animal on the maze.
-
Prior Testing: If animals have been subjected to other behavioral tests, carry-over effects can influence their performance in the Elevated Plus Maze. The order of testing should be consistent for all cohorts.
Q3: We are seeing a lack of a clear learning curve in the Morris Water Maze with our this compound treated group. What could be the issue?
A3: The Morris Water Maze assesses spatial learning and memory, and a flat learning curve can indicate issues with the task itself or non-cognitive effects of your compound.
-
Water Temperature and Opacity: The water temperature should be kept constant (around 21-26°C) to avoid inducing hypothermia, which can affect motivation and physical ability. The water must be made opaque to ensure the animal cannot see the submerged platform.
-
Extra-Maze Cues: The presence of distinct and stable visual cues around the room is essential for the animals to learn the platform's location. Changes to these cues between trials or cohorts will disrupt learning.
-
Sensory or Motor Deficits: Ensure that this compound is not causing visual impairments or motor deficits that would prevent the animal from seeing the cues or swimming effectively. A visible platform test can help rule out these confounding factors.
Troubleshooting Guides
Issue 1: Inconsistent Baseline Anxiety Levels
Observed Problem: Control (vehicle-treated) animals show high variability in anxiety-like behaviors (e.g., time in open arms of the Elevated Plus Maze, time in the center of the Open Field).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Acclimation | Standardize the acclimation period in the testing room to at least 30-60 minutes before testing begins for all animals. | Reduced stress from transport and novel environment, leading to more stable baseline behavior. |
| Variable Handling | Implement a consistent and gentle handling protocol for all experimenters. Handle animals for a few days prior to testing to habituate them to the experimenter. | Minimized handling-induced stress and more consistent behavioral responses. |
| Environmental Stressors | Ensure consistent and appropriate lighting levels (e.g., dim red light for EPM), and use a white noise generator to mask sudden noises. | A more controlled and less stressful testing environment, reducing variability in anxiety measures. |
| Olfactory Cues | Thoroughly clean the apparatus with 70% ethanol or another appropriate cleaning solution between each animal to remove scent cues. | Elimination of confounding olfactory cues from previous animals that can alter behavior. |
Issue 2: Discrepancy with Published this compound Data
Observed Problem: Your findings on the effects of this compound on fear conditioning are contrary to previously published studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Differences in Animal Strain/Sex | Verify that the strain, substrain, sex, and age of your animals match those in the cited literature. | Replication of the genetic and hormonal background of the original study, increasing the likelihood of comparable results. |
| Protocol Deviations | Compare your fear conditioning protocol (e.g., number of tone-shock pairings, shock intensity, context details) meticulously with the published method. | Alignment of experimental procedures to ensure that any observed differences are due to the experimental manipulation and not procedural variations. |
| Drug Formulation and Administration | Confirm that the vehicle, dose, route of administration, and timing of this compound administration relative to training and testing are identical to the published work. | Consistent pharmacokinetic and pharmacodynamic effects of this compound, leading to more reproducible behavioral outcomes. |
| Data Analysis Parameters | Ensure that the definition of "freezing" and the software parameters used for its detection are the same as in the reference study. | Consistent quantification of the behavioral endpoint, allowing for a direct comparison of results. |
Experimental Protocols
Open Field Test
This protocol is for assessing general locomotor activity and anxiety-like behavior in mice.
-
Apparatus: A square arena (e.g., 50x50 cm) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
Environment: The testing room should have controlled lighting (100-200 lux is common) and background noise.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the arena.
-
Record the animal's activity using a video tracking system for a predetermined duration (typically 5-20 minutes).
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol to remove any scent cues before testing the next animal.
-
-
Data Analysis: Key parameters include total distance traveled, time spent in the center zone versus the periphery, and rearing frequency.
Elevated Plus Maze
This protocol is for measuring anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm), with two open arms and two enclosed arms.
-
Environment: The test is often conducted under dim or red light to reduce baseline anxiety.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes.
-
Place the mouse on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session with a video camera and tracking software.
-
Return the animal to its home cage.
-
Clean the maze thoroughly between trials.
-
-
Data Analysis: Primary measures are the time spent in and the number of entries into the open and closed arms.
Morris Water Maze
This protocol is for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 90-160 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface.
-
Environment: The room should contain prominent, stable visual cues for the animal to use for navigation.
-
Procedure (Acquisition Phase):
-
Conduct 4 trials per day for 4-6 consecutive days.
-
For each trial, gently place the mouse into the water at one of four quasi-random starting positions.
-
Allow the mouse to swim and find the hidden platform. If it does not find it within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Remove the mouse, dry it, and return it to a holding cage until the next trial.
-
-
Procedure (Probe Trial):
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the mouse in the pool for 60 seconds and record its swimming path.
-
-
Data Analysis: Key metrics include escape latency during acquisition and time spent in the target quadrant during the probe trial.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is a dual orexin receptor antagonist (DORA). It functions by blocking the binding of orexin-A and orexin-B to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. These receptors are involved in regulating wakefulness. By antagonizing these receptors, this compound promotes sleep.
Caption: Simplified signaling pathway for this compound's mechanism of action.
Troubleshooting Workflow for Inconsistent Behavioral Results
This diagram outlines a logical approach to diagnosing the source of variability in behavioral experiments.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Dora-22 & Sleep Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Dora-22 while minimizing sleep fragmentation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect sleep?
A1: this compound is a dual orexin receptor antagonist (DORA). It works by blocking the activity of orexin neuropeptides, which are crucial for maintaining wakefulness. By inhibiting the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound reduces the wake-promoting signals in the brain, leading to an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1]
Q2: What is sleep fragmentation, and why is it a concern with some this compound dosages?
A2: Sleep fragmentation refers to the interruption of continuous sleep by brief arousals or shifts to lighter sleep stages. While this compound generally promotes sleep, certain dosages have been observed to paradoxically increase sleep fragmentation. This is characterized by an increased number of NREM sleep bouts with a shorter duration.[1] This can be a concern as consolidated, uninterrupted sleep is crucial for its restorative functions.
Q3: At what dosages has sleep fragmentation with this compound been observed?
A3: In rodent models, dose-dependent effects on sleep fragmentation have been noted. Specifically, a 10 mg/kg dose of this compound has been reported to increase the number of NREM sleep bouts, indicating a higher level of sleep fragmentation compared to other doses.[1] Higher doses (30 mg/kg and 100 mg/kg) also showed an increase in NREM bout number compared to vehicle, but the most pronounced fragmentation was associated with the lower 10 mg/kg dose.[1]
Q4: How can I minimize sleep fragmentation when using this compound in my experiments?
A4: To minimize sleep fragmentation, it is crucial to perform a dose-response study to identify the optimal dose for your specific animal model and experimental conditions. Based on existing literature, starting with a dose higher than 10 mg/kg, such as 30 mg/kg, may be a better strategy to avoid the most significant fragmentation.[1] Additionally, ensure a stable and controlled experimental environment to minimize external sleep disturbances.
Q5: What is the underlying mechanism for this compound-induced sleep fragmentation?
A5: The orexin system plays a key role in stabilizing sleep-wake states. By antagonizing orexin receptors, this compound can increase transitions between different vigilance states (wake, NREM, and REM sleep), which can manifest as fragmented sleep. The dose-specific nature of this effect suggests a complex interaction with the orexin system that is not yet fully understood.
Troubleshooting Guides
Issue 1: Excessive Sleep Fragmentation Observed in EEG/EMG Recordings
-
Symptom: A significant increase in the number of sleep-wake transitions and shorter sleep bout durations after this compound administration.
-
Possible Cause 1: The administered dose of this compound may be suboptimal.
-
Solution: Conduct a dose-response study. If you are observing fragmentation at a lower dose (e.g., 10 mg/kg in rats), consider testing a higher dose (e.g., 30 mg/kg), which has been shown to enhance REM sleep and normalize NREM sleep with less fragmentation.
-
-
Possible Cause 2: Environmental disturbances.
-
Solution: Ensure the experimental animals are housed in a quiet, temperature-controlled environment with a strict light-dark cycle. Avoid any unnecessary noise or vibrations in the vicinity of the recording chambers.
-
-
Possible Cause 3: Animal habituation.
-
Solution: Allow for a sufficient habituation period for the animals in the recording chambers before starting the experiment. This helps to minimize stress-induced sleep disturbances.
-
Issue 2: Poor Quality EEG/EMG Signal and Artifacts
-
Symptom: Noisy or flat-line signals, high-amplitude artifacts that obscure the underlying brainwave and muscle activity.
-
Possible Cause 1: Loose or detached electrodes.
-
Solution: Ensure that the electrode screws are securely implanted into the skull and that the dental cement completely covers the electrode assembly to prevent movement. Check the integrity of the head cap before each recording session.
-
-
Possible Cause 2: Electrical noise from the surrounding environment.
-
Solution: Use a Faraday cage to shield the recording setup from external electrical noise. Ensure all equipment is properly grounded. If using a tethered system, check the cables for any damage, as they can act as antennas for noise.
-
-
Possible Cause 3: Movement artifacts from the animal.
-
Solution: While some movement artifacts are unavoidable in freely moving animals, ensure the tether is lightweight and allows for unrestricted movement. A slip ring can help prevent the cable from twisting and causing excessive pulling on the head cap.
-
Data Presentation
Table 1: Effect of this compound Dosage on NREM Sleep Fragmentation in a Rodent Insomnia Model
| Dosage (mg/kg) | Mean Number of NREM Sleep Bouts (First 3 hours) | Change from Vehicle |
| Vehicle | ~28 | - |
| 10 | ~46 | Increased |
| 30 | ~39 | Increased |
| 100 | ~41 | Increased |
Data synthesized from studies in rodent models of insomnia. The 10 mg/kg dose shows the most substantial increase in the number of NREM bouts, indicative of sleep fragmentation.
Experimental Protocols
Protocol 1: Assessment of Sleep Fragmentation Using EEG/EMG
-
Animal Surgery:
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow for a post-operative recovery period of at least one week.
-
-
Habituation and Recording:
-
House the animal individually in a recording chamber with a controlled light-dark cycle and temperature.
-
Connect the animal's head cap to a recording cable attached to a slip ring to allow for free movement.
-
Habituate the animal to the recording setup for 2-3 days.
-
Record baseline EEG/EMG data for at least 24 hours.
-
-
This compound Administration and Data Acquisition:
-
Administer the selected dose of this compound or vehicle at a consistent time point (e.g., at the beginning of the light/inactive phase).
-
Record EEG/EMG signals continuously for at least 6 hours post-administration.
-
Filter and digitize the EEG (0.5-64 Hz) and EMG (16-64 Hz) signals at a sampling rate of at least 128 Hz.
-
-
Data Analysis:
-
Score the recordings in 10-second epochs into wakefulness, NREM sleep, and REM sleep based on standard criteria (EEG amplitude and frequency, EMG activity).
-
Quantify sleep fragmentation by calculating:
-
The number and duration of NREM and REM sleep bouts.
-
The number of transitions between sleep-wake states.
-
Wake After Sleep Onset (WASO).
-
-
Compare the data from the this compound treated group with the vehicle control group using appropriate statistical methods.
-
Mandatory Visualizations
Caption: this compound blocks orexin receptors, inhibiting wakefulness.
Caption: Workflow for assessing this compound's effect on sleep.
Caption: Troubleshooting guide for this compound induced sleep fragmentation.
References
Addressing off-target effects of Dora-22 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dora-22, a dual orexin receptor antagonist (DORA). The information is designed to help address potential issues, including off-target effects, during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual orexin receptor antagonist (DORA). It functions by blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R.[1][2][3] This inhibition of orexin signaling suppresses wakefulness and promotes sleep.[1][4] The mechanism of DORAs is distinct from other hypnotics like benzodiazepines, which modulate the GABA-A receptor system.
Q2: Are there known off-target effects for this compound?
A2: While comprehensive public screening data is limited, studies on dual orexin receptor antagonists suggest a generally high selectivity for orexin receptors. For instance, a similar DORA showed little to no affinity for acetylcholine receptors (Ki > 10µM). However, as with any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to use the lowest effective concentration and include proper experimental controls to mitigate and identify any potential off-target effects.
Q3: What are the key differences between this compound and other sleep-promoting agents like benzodiazepines?
A3: The primary difference lies in their mechanism of action. This compound and other DORAs selectively target the orexin system, a key regulator of wakefulness. In contrast, benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), which has a more widespread inhibitory effect on the central nervous system. This difference in mechanism is thought to contribute to the more favorable side-effect profile of DORAs, with less potential for cognitive impairment and next-day drowsiness.
Q4: What are the reported effects of this compound in preclinical models?
A4: In rodent models, this compound has been shown to effectively promote sleep, increasing both non-REM and REM sleep. It has also been observed to improve sleep disruption and associated memory impairment in models of insomnia. Studies have also indicated that this compound can lower histamine levels in brain regions associated with wakefulness without significantly altering acetylcholine levels, which are important for cognitive function.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause: Off-target effects at high concentrations, cellular health, or assay interference.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the minimal effective concentration of this compound for your specific assay.
-
Cell Viability Assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure that the observed effects are not due to cytotoxicity.
-
Use of Controls:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control group.
-
Negative Control: If available, use a structurally similar but inactive analog of this compound.
-
Positive Control: Use a known agonist or antagonist of the orexin receptors to confirm assay performance.
-
-
Orthogonal Assays: Validate your findings using a different assay that measures a distinct downstream effect of orexin receptor antagonism.
-
Issue 2: Discrepancies between in vitro and in vivo results.
-
Possible Cause: Pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), or complex physiological feedback loops in vivo.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the plasma and target tissue to ensure adequate exposure.
-
Dose-Response in vivo: Conduct in vivo studies with a range of this compound doses to establish a clear dose-effect relationship.
-
Consider Animal Model: The expression and function of orexin receptors can vary between species. Ensure the chosen animal model is appropriate. This compound has a higher binding affinity for the OX2 receptor in rats.
-
Issue 3: Observing effects that are inconsistent with orexin receptor antagonism.
-
Possible Cause: A potential off-target effect or activation of a compensatory signaling pathway.
-
Troubleshooting Steps:
-
Literature Review: Search for literature on the off-target profiles of other dual orexin receptor antagonists.
-
Counter-Screening: If a specific off-target is suspected, perform a direct binding or functional assay for that target.
-
Use of a Structurally Unrelated DORA: Compare the effects of this compound with another DORA that has a different chemical scaffold. If the unexpected effect is still observed, it is more likely to be an on-target effect of orexin receptor antagonism.
-
Data Presentation
Table 1: On-Target Binding Profile of this compound
| Target Receptor | Species | Binding Affinity/Potency | Reference |
| Orexin 2 Receptor (OX2R) | Rat | Higher affinity than for OX1R | |
| Orexin 1 Receptor (OX1R) | Rat | Lower affinity than for OX2R |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hypnotic Efficacy in Rodents
-
Animal Model: Male Sprague Dawley rats (250-300g).
-
Housing: Individually housed with a 12:12 hour light-dark cycle. Food and water are available ad libitum.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 20% Captisol) to the desired concentration.
-
Administration: Administer this compound orally via gavage at doses ranging from 1 to 100 mg/kg. A vehicle control group should be included.
-
Sleep Recording:
-
Surgically implant EEG/EMG electrodes for sleep stage recording.
-
After a recovery period, habituate the animals to the recording setup.
-
Record EEG/EMG data continuously for at least 6 hours post-administration.
-
-
Data Analysis:
-
Score the sleep data into wakefulness, NREM sleep, and REM sleep.
-
Calculate the latency to sleep onset, total sleep time, and time spent in each sleep stage.
-
Compare the results between the this compound treated groups and the vehicle control group using appropriate statistical methods.
-
Protocol 2: Cellular Assay for Orexin Receptor Antagonism
-
Cell Line: Use a cell line stably expressing either the human OX1 or OX2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Principle: Utilize a functional assay that measures a downstream signaling event of orexin receptor activation, such as intracellular calcium mobilization.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 15-30 minutes.
-
Stimulate the cells with a known EC50 concentration of orexin A (for both OX1R and OX2R) or orexin B (selective for OX2R).
-
Measure the change in fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the orexin-induced response for each concentration of this compound.
-
Generate a dose-response curve and calculate the IC50 value for this compound at each receptor.
-
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical relationships for troubleshooting unexpected results.
References
- 1. Consumer’s Guide to Dual Orexin Receptor Antagonists for Insomnia [everydayhealth.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the timing of Dora-22 administration for sleep studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dora-22 in sleep studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a dual orexin receptor antagonist (DORA). It functions by blocking the activity of both orexin receptor type 1 (OX1R) and type 2 (OX2R), which are key regulators of wakefulness. By inhibiting these receptors, this compound promotes sleep, affecting both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep stages.
Q2: What is the recommended vehicle and route of administration for this compound in rodents?
A2: For rodent studies, this compound is typically dissolved in 20% Vitamin E TPGS (d-alpha-tocopheryl polyethylene glycol 1000 succinate) and administered via oral gavage.
Q3: When should this compound be administered for sleep studies in nocturnal rodents?
A3: To study the sleep-promoting effects of this compound in nocturnal animals like rats and mice, it is recommended to administer the compound early in their inactive period, which corresponds to the light phase of the light-dark cycle.
Q4: What are the typical effective doses of this compound in rats and mice?
A4: Effective doses in rats have been reported to be in the range of 10-100 mg/kg.[1][2] A dose of 100 mg/kg has been used in mice to significantly increase light-phase sleep.[3][4] Lower doses, such as 1 mg/kg in rats, have been shown to promote sleep in the first hour without causing residual hypersomnolence.[5]
Q5: How does this compound affect sleep architecture?
A5: this compound has been shown to increase both NREM and REM sleep. At all effective doses, it can increase the number and duration of NREM sleep spindles within the first hour of administration. However, it's important to note that some studies have reported dose-specific effects, such as sleep fragmentation at a 10 mg/kg dose in rats.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in sleep time observed. | - Timing of Administration: Administration during the animal's active (dark) phase may be less effective as the endogenous orexin drive for wakefulness is at its peak. - Insufficient Dose: The dose may be too low for the specific animal model or experimental conditions. - Habituation: Animals may not be sufficiently habituated to the experimental procedures (e.g., gavage, tethering), leading to stress-induced wakefulness that counteracts the effect of this compound. | - Administer this compound at the beginning of the light (inactive) phase for nocturnal rodents. - Perform a dose-response study to determine the optimal dose for your specific experimental setup. Start with a dose in the range of 10-30 mg/kg for rats and consider up to 100 mg/kg for mice. - Ensure a proper habituation period for all experimental procedures before the start of the study. |
| Increased sleep fragmentation is observed. | - Dose-Specific Effect: Some doses of this compound (e.g., 10 mg/kg in rats) have been reported to increase the number of NREM sleep bouts while decreasing their duration, leading to fragmented sleep. | - If sleep consolidation is a key endpoint, consider adjusting the dose. Both lower and higher doses (e.g., 30 mg/kg in rats) may not produce the same level of fragmentation. |
| Residual hypersomnolence or cognitive impairment in subsequent tasks. | - High Dose: Higher doses may lead to lingering effects that impact performance in tasks conducted shortly after the sleep period. | - If next-day performance is a concern, use the lowest effective dose. A dose of 1 mg/kg in rats has been shown to be effective in the first hour without causing sleepiness six hours later. - Ensure an adequate washout period between this compound administration and behavioral testing. |
| Variability in response between animals. | - Individual Differences: Biological variability in metabolism and sensitivity to the compound can lead to different responses. - Inconsistent Administration: Variability in the volume or concentration of the administered dose. | - Increase the number of animals per group to account for individual variability. - Ensure precise and consistent oral gavage technique for all animals. |
Quantitative Data Summary
Table 1: Effects of this compound on Sleep Parameters in a Rat Insomnia Model
| Dose (mg/kg) | Change in Wake Time (First 3 hours) | Change in NREM Sleep (First 3 hours) | Change in REM Sleep (First 3 hours) | Effect on NREM Sleep Spindles (First hour) |
| 10 | Trend of decrease | Significant increase | No significant change | Increased number and duration |
| 30 | Significant decrease | Significant increase | Significant increase | Increased number and duration |
| 100 | Significant decrease | Significant increase | No significant change | Increased number and duration |
Table 2: Dose-Dependent Effects of this compound on Sleep Fragmentation in Rats
| Dose (mg/kg) | Change in Number of NREM Bouts (First 3 hours) | Change in Duration of NREM Bouts (First 3 hours) |
| 10 | Significantly increased | Significantly decreased |
| 30 | Significantly increased | No significant change |
| 100 | Significantly increased | No significant change |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rodent Model of Insomnia
This protocol is adapted from studies investigating the efficacy of this compound in a stress-induced insomnia model in rats.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Habituation: Acclimatize animals to the housing conditions and handling for at least one week. Habituate to oral gavage with a vehicle solution for 3 days prior to the experiment.
-
Surgical Implantation (Optional): For EEG/EMG recordings, implant electrodes over the cortex and in the nuchal muscles under anesthesia. Allow for a recovery period of at least one week.
-
This compound Preparation: Dissolve this compound in 20% Vitamin E TPGS to the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer the prepared this compound solution or vehicle via oral gavage at the beginning of the light cycle.
-
Insomnia Induction: Immediately after administration, induce insomnia by changing the animal's home cage to one that has been soiled by another unfamiliar male rat. A second cage change can be performed 3 hours later to prolong the mild stress.
-
Data Collection: Record sleep-wake activity using EEG/EMG or a validated piezoelectric system for at least 6 hours post-administration.
-
Behavioral Testing (Optional): To assess cognitive effects, a memory task such as the Morris Water Maze can be performed after the sleep recording period.
Protocol 2: Chronic Administration of this compound in a Mouse Model of Alzheimer's Disease
This protocol is based on a study investigating the long-term effects of this compound on sleep in the 5XFAD mouse model of Alzheimer's disease.
-
Animal Model: Adult 5XFAD transgenic mice and wild-type littermates.
-
This compound Preparation: Prepare a solution of this compound (e.g., 100 mg/kg) in the appropriate vehicle.
-
Chronic Administration: Administer this compound or vehicle daily via oral gavage for a period of 5 weeks. The administration should occur at the beginning of the light (inactive) phase.
-
Sleep Monitoring: Monitor sleep-wake patterns using a non-invasive system like piezoelectric recordings. Recordings can be taken at baseline before the start of treatment and at the end of the 5-week treatment period.
-
Cognitive and Neuropathological Assessment: At the end of the treatment period, assess cognitive function using tests like the Y-maze. Following behavioral testing, brain tissue can be collected for analysis of Alzheimer's-related pathology, such as amyloid-β plaques.
Visualizations
Caption: Mechanism of action of this compound in the orexin signaling pathway.
Caption: Experimental workflow for evaluating this compound in a rodent insomnia model.
Caption: Logical troubleshooting flow for common issues with this compound administration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the dual orexin receptor antagonist this compound on sleep in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Establishing a Dose-Response Curve for Dora-22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing a dose-response curve for Dora-22, a dual orexin receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual orexin receptor antagonist (DORA). It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1 and OX2. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating wakefulness. By inhibiting the signaling of the orexin system, this compound promotes sleep.
Q2: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of its effect (response).[1][2] Establishing a dose-response curve for this compound is essential for quantifying its potency as an orexin receptor antagonist. The key parameter derived from this curve is the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the maximal response induced by an orexin agonist.[3][4] This value is a critical measure of the drug's efficacy.
Q3: Which in-vitro assay is most suitable for generating a this compound dose-response curve?
A calcium mobilization assay is a widely used and robust method for determining the potency of orexin receptor antagonists like this compound.[5] Orexin receptors (OX1 and OX2) are coupled to the Gq protein, and their activation by an agonist (e.g., orexin-A) leads to an increase in intracellular calcium concentration. This compound will inhibit this calcium influx in a dose-dependent manner, which can be measured using a calcium-sensitive fluorescent dye.
Q4: What cell line should I use for this assay?
The recommended cell lines are Chinese Hamster Ovary (CHO-K1) cells that are stably expressing either the human orexin 1 (OX1) or orexin 2 (OX2) receptor. These cell lines provide a consistent and reproducible system for studying the specific interaction of this compound with each receptor subtype.
Experimental Protocol: Calcium Mobilization Assay
This protocol outlines the steps to determine the IC50 value of this compound in CHO-K1 cells stably expressing either OX1 or OX2 receptors.
Materials and Reagents:
-
CHO-K1 cells stably expressing human OX1 or OX2 receptors
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS and G418)
-
This compound
-
Orexin-A (agonist)
-
DMSO (for dissolving compounds)
-
Calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (if using CHO cells, to prevent dye leakage)
-
96-well or 384-well black-walled, clear-bottom cell culture plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the dose-response of this compound.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CHO-K1-OX1 or CHO-K1-OX2 cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations. It is recommended to perform a 10-point dilution series. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Prepare a stock solution of Orexin-A in the appropriate solvent and then dilute it in assay buffer to a concentration that will elicit a response of approximately 80% of the maximal response (EC80). This concentration should be determined in a preliminary agonist dose-response experiment.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. If using CHO cells, add probenecid to the dye solution to a final concentration of 2.5 mM.
-
Remove the cell culture medium from the wells and add the dye solution.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. Some protocols suggest a subsequent incubation at room temperature.
-
-
Assay Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Add the different concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubate the plate for 15-30 minutes inside the instrument.
-
Add the Orexin-A solution (at the predetermined EC80 concentration) to all wells simultaneously using the FLIPR's integrated pipettor.
-
Measure the fluorescence intensity kinetically for 1-3 minutes. The instrument will record a baseline fluorescence, the change upon agonist addition, and the subsequent signal evolution.
-
Data Analysis:
-
Data Extraction: For each well, determine the maximum fluorescence signal after the addition of Orexin-A and subtract the baseline fluorescence.
-
Normalization: Normalize the data by setting the average signal from the vehicle-treated wells (with Orexin-A) as 100% response and the average signal from wells with no Orexin-A as 0% response.
-
Dose-Response Curve Fitting:
-
Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the data using a non-linear regression model with a variable slope (four-parameter logistic equation).
-
-
IC50 Determination: The IC50 is the concentration of this compound that produces 50% of the maximal inhibition. This value is calculated by the curve-fitting software.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on OX1 Receptors
| This compound Conc. (nM) | Log [this compound] (M) | % Inhibition (Mean ± SD) |
| 0.1 | -10 | 2.5 ± 1.1 |
| 1 | -9 | 10.2 ± 2.5 |
| 10 | -8 | 48.9 ± 4.3 |
| 100 | -7 | 85.1 ± 3.9 |
| 1000 | -6 | 98.7 ± 1.8 |
Table 2: Summary of this compound Potency
| Receptor | IC50 (nM) | Hill Slope | R² |
| OX1 | 12.5 | -1.1 | 0.995 |
| OX2 | 8.9 | -1.2 | 0.998 |
Troubleshooting Guide
Issue 1: Low Fluorescence Signal or Small Assay Window
-
Possible Cause: Insufficient cell number or unhealthy cells.
-
Solution: Ensure cells are seeded at the optimal density and are in a logarithmic growth phase. Check cell viability before plating.
-
-
Possible Cause: Suboptimal dye loading.
-
Solution: Optimize the dye loading time and temperature for your specific cell line. Ensure the dye has not expired and has been stored correctly.
-
-
Possible Cause: Low receptor expression.
-
Solution: Verify the expression level of the orexin receptor in your stable cell line, for example, by qPCR or Western blot.
-
Issue 2: High Background Fluorescence
-
Possible Cause: Autofluorescence from the test compound.
-
Solution: Run a control plate with this compound in cell-free wells to measure its intrinsic fluorescence at the assay wavelengths.
-
-
Possible Cause: Phenol red in the cell culture medium.
-
Solution: Use a phenol red-free medium for the assay.
-
-
Possible Cause: Serum in the assay buffer.
-
Solution: Perform the assay in a serum-free buffer.
-
Issue 3: High Variability Between Replicate Wells
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique. Pre-wet pipette tips before aspirating reagents.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Issue 4: Cells Lifting from the Plate During the Assay
-
Possible Cause: Excessive washing steps or harsh fluid addition.
-
Solution: Use a no-wash calcium dye kit if possible. Lower the dispense speed and adjust the pipette tip height in the FLIPR instrument settings.
-
-
Possible Cause: Poor cell adhesion.
-
Solution: Consider using poly-D-lysine coated plates to improve cell attachment.
-
Signaling Pathway Diagram
Caption: Orexin receptor signaling pathway leading to calcium mobilization.
References
Technical Support Center: Troubleshooting EEG Artifacts in Preclinical Studies with Dora-22
This guide is intended for researchers, scientists, and drug development professionals utilizing the dual orexin receptor antagonist Dora-22 in their experiments. It provides troubleshooting advice for common electroencephalogram (EEG) artifacts that may be encountered.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly cause specific EEG artifacts?
Current research indicates that this compound has minimal impact on EEG spectral frequency as a function of sleep[1]. The compound is designed to promote sleep by blocking orexin receptors, and observed EEG changes are typically related to shifts in sleep-wake states, such as normalized non-REM (NREM) sleep and enhanced REM sleep[1][2]. Therefore, it is unlikely that this compound itself is the direct source of significant EEG artifacts. Artifacts observed during your experiments are more likely to stem from common physiological or technical sources.
Q2: What are the most common types of artifacts I might see in my EEG recordings?
EEG signals are of low amplitude and can be easily obscured by various artifacts[3][4]. These can be broadly categorized as physiological artifacts, originating from the subject, and technical artifacts, originating from the equipment or environment.
Q3: How can I differentiate between physiological and technical artifacts?
Physiological artifacts are generated by the biological activity of the subject, other than the brain. Common examples include muscle activity (EMG), eye movements (EOG), and cardiac activity (ECG). Technical artifacts arise from the recording equipment or the surrounding environment, such as electrode popping, electrical interference, and movement-related disruptions. Careful observation of the subject's behavior during the recording and inspection of the signal morphology can help in differentiation.
Troubleshooting Guide
Below are common EEG artifacts and steps to identify and mitigate them during your experiments with this compound.
Physiological Artifacts
| Artifact Type | Description & Appearance in EEG | Troubleshooting & Mitigation Strategies |
| Muscle Artifact (EMG) | High-frequency, high-amplitude signals that can obscure the underlying EEG. Often appears as sharp, spiky bursts of activity, particularly during movement, chewing, or postural adjustments. | - Ensure the animal is in a comfortable and relaxed state. - Allow for an acclimatization period before starting the recording. - Use a high-pass filter during post-processing to remove some of the high-frequency noise, though this should be done with caution to avoid distorting the signal of interest. |
| Eye Movement Artifact (EOG) | Slow, rolling waves or sharp spikes, most prominent in frontal electrodes. Caused by eye blinks or saccades. | - If possible, monitor eye movements with dedicated EOG electrodes. - During post-processing, use techniques like independent component analysis (ICA) to isolate and remove EOG components. |
| Cardiac Artifact (ECG) | Rhythmic, sharp waves that are time-locked to the heartbeat. Most prominent when electrodes are placed near major blood vessels. | - Reposition reference electrodes away from major arteries. - Use signal processing techniques to identify and subtract the ECG artifact from the EEG signal. |
| Movement Artifact | Large, slow-wave shifts or high-amplitude, erratic signals caused by body movements that displace the EEG cap or electrodes. | - Ensure the headstage and cables are securely attached and do not restrict the animal's movement. - Use a commutable system for freely moving animals to prevent cable tension. - Manually inspect the data and exclude epochs with significant movement artifacts. |
Technical Artifacts
| Artifact Type | Description & Appearance in EEG | Troubleshooting & Mitigation Strategies |
| Electrode "Pops" | Sudden, large-amplitude, transient spikes in a single channel, often due to a sudden change in electrode impedance. | - Check electrode connections and ensure good contact with the scalp. - Re-apply conductive paste if necessary. - In post-processing, affected channels can be interpolated based on the data from surrounding channels. |
| Electrical Interference (50/60 Hz Noise) | A persistent, high-frequency sinusoidal wave at the frequency of the local power line (50 or 60 Hz). | - Use a notch filter at 50 or 60 Hz to remove the specific frequency band. - Ensure proper grounding of the EEG system and any nearby electrical equipment. - Use a shielded recording chamber (Faraday cage). |
| Poor Electrode Contact | A drifting or flat signal in one or more channels, indicating a high-impedance connection. | - Pause the recording and check the impedance of the affected electrodes. - Adjust the electrode or re-apply conductive paste to improve the connection. |
Experimental Protocols & Methodologies
For successful EEG recordings, it is crucial to follow a standardized and meticulous protocol.
Suggested EEG Recording Protocol
-
Animal Preparation:
-
Allow animals to acclimate to the recording chamber to minimize stress-induced artifacts.
-
Ensure the surgical implantation of electrodes has had adequate time for recovery and the site is well-healed.
-
-
Electrode Impedance Check:
-
Before each recording session, check the impedance of all electrodes. Aim for low and stable impedance values.
-
-
Signal Quality Check:
-
Visually inspect the raw EEG data for any obvious artifacts before starting the experiment.
-
Look for signs of 50/60 Hz noise, electrode pops, or significant baseline drift.
-
-
Data Acquisition:
-
Record baseline EEG for a sufficient period before administering this compound or vehicle.
-
Time-stamp the administration of the compound accurately in the recording file.
-
Monitor the animal's behavior during the recording and make notes of any significant movements or activities that could introduce artifacts.
-
-
Post-Processing:
-
Apply appropriate filters to remove noise outside the frequency band of interest.
-
Manually or automatically identify and reject epochs with significant artifacts.
-
Consider using advanced artifact removal techniques like ICA for cleaning the data.
-
Visualizing Experimental Workflows
A clear workflow can help in systematically identifying and addressing potential sources of artifacts.
Caption: A typical workflow for an EEG experiment, highlighting key stages for artifact prevention and removal.
Caption: A decision tree to aid in the preliminary identification of common EEG artifact types.
References
- 1. researchgate.net [researchgate.net]
- 2. The dual orexinergic receptor antagonist this compound improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroscience Grrl [neurosciencegrrl.net]
- 4. Getting to know EEG artifacts and how to handle them in BrainVision Analyzer [pressrelease.brainproducts.com]
Improving reproducibility in preclinical studies with Dora-22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Dora-22 for preclinical studies. Our goal is to enhance experimental reproducibility and address common challenges encountered during research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
| Question | Answer |
| Why am I observing inconsistent sleep-promoting effects with this compound? | Several factors can contribute to variability. Ensure the this compound solution is freshly prepared and properly solubilized, as stability can be a concern.[1] Administration timing is critical; dosing at the beginning of the animal's inactive phase (lights on for nocturnal rodents) is recommended to align with the natural sleep cycle.[1] Also, verify the dose being used, as efficacy is dose-dependent.[2][3] Consider the animal model, as strain and species differences can influence outcomes. |
| My animals are showing signs of residual hypersomnolence or next-day cognitive impairment. How can I mitigate this? | While this compound is designed to have a better side-effect profile than traditional hypnotics, high doses may lead to lingering effects.[4] Consider reducing the dosage to the minimal effective dose for sleep promotion. It is also important to assess cognitive function at a time point when the acute sleep-promoting effects have subsided. |
| I am not observing the expected memory improvement in my disease model. What could be the reason? | The effect of this compound on memory can be context-dependent. In some models, it has been shown to improve memory consolidation deficits associated with sleep disruption. However, if your animal model does not exhibit a significant sleep-disruption-related memory deficit, the effects of this compound on cognition may not be apparent. Ensure that the cognitive tests used are sensitive enough to detect changes in your specific model. |
| How should I prepare this compound for oral administration? | Based on established protocols, this compound can be prepared for oral gavage. For instance, one study describes preparing a fresh solution every 12 to 14 days and stirring it at room temperature. For habituation, animals can be administered a sucrose solution via gavage for a few days prior to the experiment. |
| Are there specific considerations for long-term studies with this compound? | For chronic administration, daily dosing over several weeks has been reported. It is important to monitor the animals' overall health and body weight throughout the study. The stability of the prepared this compound solution over the dosing period should also be considered, with fresh preparations made regularly. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound.
1. What is the mechanism of action of this compound?
This compound is a dual orexin receptor antagonist (DORA). It works by blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R. This inhibition of the orexin system reduces wakefulness and promotes sleep.
2. How does the mechanism of this compound differ from other hypnotics like benzodiazepines?
Unlike benzodiazepines that act as positive allosteric modulators of GABA-A receptors leading to widespread neuronal inhibition, this compound has a more targeted mechanism. By specifically blocking the orexin system, it is thought to induce sleep that is more physiologically similar to natural sleep and may have a lower risk of side effects like cognitive impairment and dependence.
3. In which preclinical models has this compound been studied?
This compound has been investigated in various rodent models, including:
-
Normal waking rats to assess its effects on neurotransmitter levels.
-
Rat models of insomnia to evaluate its hypnotic efficacy and impact on memory.
-
5XFAD mice, a model for Alzheimer's disease, to study its effects on sleep, neuropathology, and neuroinflammation.
4. What are the reported effects of this compound on sleep architecture?
Preclinical studies have shown that this compound can:
-
Increase non-REM (NREM) and REM sleep.
-
Decrease wakefulness.
-
Normalize sleep patterns in models of insomnia.
-
Increase the number and duration of NREM sleep spindles, which are associated with memory consolidation.
5. What is the effect of this compound on neurotransmitter levels?
This compound has been shown to suppress the release of the wake-promoting neurotransmitter histamine in brain regions like the lateral hypothalamus and prefrontal cortex. In contrast to the GABA-A modulator eszopiclone, this compound does not significantly alter acetylcholine levels, a neurotransmitter important for cognition.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound.
Table 1: Effects of this compound on Sleep Parameters in a Rat Insomnia Model
| Dose (mg/kg) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| 10 | Attenuated | Normalized | No significant change | |
| 30 | Attenuated | Normalized | Enhanced | |
| 100 | Attenuated | Normalized | No significant change |
Table 2: Effects of Chronic this compound Treatment on Sleep in 5XFAD Mice
| Treatment | Light Phase Sleep (%) | Dark Phase Sleep (%) | 24-hour Sleep (%) | Reference |
| Vehicle | Baseline | Baseline | No significant change | |
| This compound (100 mg/kg) | Increased | Decreased | No significant change |
Detailed Experimental Protocols
1. Rodent Insomnia Model and Drug Administration
-
Animal Model: Male Sprague-Dawley rats.
-
Insomnia Induction: A mild stress-induced insomnia model can be used, for example, by changing the animals' cages.
-
Drug Preparation: this compound is prepared for oral gavage. For habituation, animals receive gavage administration of a sucrose solution for 3 days before the experiment.
-
Administration: this compound is administered at the beginning of the light (inactive) period.
-
Data Collection: EEG recordings are used to monitor sleep stages (wake, NREM, REM).
-
Cognitive Testing: The Morris water maze can be used to assess spatial memory. Probe trial performance, including time spent in the platform quadrant and the number of platform crossings, is measured.
2. Chronic this compound Treatment in an Alzheimer's Disease Mouse Model
-
Animal Model: 5XFAD mice, a transgenic model of Alzheimer's disease.
-
Drug Preparation: this compound is prepared for daily oral gavage. A fresh solution is prepared every 12-14 days and stirred at room temperature.
-
Administration: this compound (100 mg/kg) or vehicle is administered daily for 5 weeks at the beginning of the light (inactive) phase.
-
Sleep Monitoring: Piezoelectric recordings are used to monitor sleep-wake cycles.
-
Cognitive Assessment: The spontaneous alternation Y-maze test can be used to assess short-term working spatial memory.
-
Neuropathological Analysis: After the treatment period, brain tissue is collected for analysis. Immunohistochemistry is used to measure Aβ plaque density, and ELISA is used to quantify Aβ levels. Real-time PCR can be used to measure markers of neuroinflammation.
Visualizations
Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.
Caption: A typical experimental workflow for a preclinical study involving this compound.
References
- 1. Effects of the dual orexin receptor antagonist this compound on sleep in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Dual Orexin Receptor Antagonist this compound Improves Mild Stress-induced Sleep Disruption During the Natural Sleep Phase of Nocturnal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Dora-22 vs. Suvorexant in Insomnia Models
In the landscape of insomnia therapeutics, dual orexin receptor antagonists (DORAs) have emerged as a prominent class of drugs, offering a targeted approach to promoting sleep by blocking the wake-promoting neuropeptides orexin A and orexin B.[1] Among these, suvorexant (Belsomra®) is an approved medication, while Dora-22 is a widely used preclinical tool compound. This guide provides a comparative analysis of their performance in preclinical models of insomnia, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Path to Sleep
Both this compound and suvorexant are dual orexin receptor antagonists, meaning they block the binding of orexin A and orexin B to both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[2][3] This action suppresses the wake-promoting signals in the brain, thereby facilitating the onset and maintenance of sleep. The orexin system is a key regulator of arousal, and its inhibition by DORAs represents a distinct mechanism from traditional hypnotics that act on GABA receptors.[3]
Comparative Efficacy in a Rodent Insomnia Model
Table 1: Quantitative Comparison of this compound and Suvorexant in Preclinical Rat Models
| Parameter | This compound (in Insomnia Model) | Suvorexant (General Preclinical) |
| Dose Range (mg/kg, p.o.) | 10, 30, 100 | 10, 30, 100 |
| Effect on NREM Sleep | Increased | Increased |
| Effect on REM Sleep | Increased (at 30 mg/kg) | Increased |
| Effect on Wakefulness | Decreased | Decreased |
| Latency to NREM Sleep | Significantly decreased at all doses | Not specified |
| Sleep Fragmentation | Increased NREM bouts at 10 mg/kg | Some studies report potential for sleep fragmentation |
Data for this compound is from a study by Gamble et al. (2020) in a rat model of insomnia. Data for suvorexant is a summary of effects reported in preclinical studies.
Experimental Protocols
To ensure transparency and facilitate the replication of findings, detailed methodologies for the key experiments are provided below.
Rodent Model of Insomnia (for this compound)
A common preclinical model for insomnia involves inducing stress in rodents to disrupt their sleep patterns.
1. Animal Subjects: Adult male Sprague-Dawley rats are typically used. They are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water.
2. Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively. This allows for the accurate scoring of different sleep stages (Wake, NREM, REM).
3. Habituation: Prior to the experiment, rats are habituated to the recording cables and handling procedures, including oral gavage with a vehicle solution, to minimize stress responses unrelated to the insomnia model.
4. Drug Administration: this compound or suvorexant, dissolved in an appropriate vehicle (e.g., 20% D-alpha-tocopheryl polyethylene glycol 1000 succinate), is administered orally via gavage at the desired doses. A vehicle-only group serves as the control.
5. Insomnia Induction: Immediately following drug administration, a mild stressor is introduced to induce insomnia. A common method is the "dirty cage" model, where the rat is placed in a cage previously occupied by another rat.
6. Sleep Recording and Analysis: EEG and EMG data are continuously recorded for a set period (e.g., 6 hours) following drug administration and stress induction. The recorded data is then scored in epochs (e.g., 30 seconds) to determine the time spent in wakefulness, NREM sleep, and REM sleep. Sleep latency, which is the time taken to fall asleep, is also a key parameter measured.
Summary and Conclusion
References
A Comparative Analysis of Dora-22 and Eszopiclone on Sleep Regulation in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dora-22, a dual orexin receptor antagonist (DORA), and eszopiclone, a non-benzodiazepine hypnotic acting as a positive allosteric modulator of GABA-A receptors, in rat models of sleep. This document summarizes key quantitative data, details experimental methodologies, and visualizes the distinct signaling pathways and experimental workflows.
Quantitative Efficacy Comparison
The following table summarizes the effects of this compound and eszopiclone on key sleep parameters in rats. Data is compiled from studies conducting direct comparative analysis.
| Parameter | This compound | Eszopiclone | Key Findings |
| Mechanism of Action | Dual Orexin Receptor Antagonist (OX1R and OX2R) | Positive Allosteric Modulator of GABA-A Receptors | This compound promotes sleep by inhibiting the wake-promoting orexin system, while eszopiclone enhances the inhibitory effects of GABA. |
| Effect on Active Wake | Significant dose-dependent reduction.[1] | Significant dose-dependent reduction.[1] | Both compounds are effective in reducing wakefulness. |
| Effect on NREM Sleep | Increased delta sleep.[1] | Increased light and delta sleep.[1] | Both drugs increase non-rapid eye movement sleep. |
| Effect on REM Sleep | Dose-dependent increase.[1] | Dose-dependent decrease. | This compound promotes or preserves REM sleep, whereas eszopiclone suppresses it. |
| Sleep Architecture | Promotes a more physiological sleep pattern with an increase in both NREM and REM sleep. | Primarily increases NREM sleep, which can lead to an alteration of the natural sleep architecture. | This compound appears to induce a sleep state that more closely resembles natural sleep. |
| Cognitive Effects | Wider therapeutic margin for sleep-promoting effects versus cognitive impairment. | Narrower therapeutic margin, with potential for cognitive deficits at sleep-promoting doses. | This compound may have a more favorable safety profile regarding cognitive side effects. |
Experimental Protocols
The following outlines a typical experimental protocol for comparing the hypnotic effects of this compound and eszopiclone in rats, based on common methodologies described in the literature.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to any experimental procedures.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Electrode Placement: Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for electroencephalogram (EEG) recording. Stainless steel wire electrodes are inserted into the nuchal muscles for electromyogram (EMG) recording.
-
Recovery: A post-operative recovery period of at least one week is allowed, during which the animals are monitored for any signs of distress.
3. Drug Administration:
-
Compounds: this compound and eszopiclone are dissolved in an appropriate vehicle. A vehicle-only group serves as the control.
-
Dosing: Drugs are typically administered orally (p.o.) or intraperitoneally (i.p.). Dosages are determined based on dose-response studies. For example, oral doses for eszopiclone in rats have been around 10 mg/kg and for this compound around 30 mg/kg.
-
Timing: Administration usually occurs at the beginning of the light phase (the normal sleep period for nocturnal rats).
4. Sleep Recording and Analysis:
-
Data Acquisition: EEG and EMG signals are continuously recorded for a set period (e.g., 6-8 hours) post-drug administration using a data acquisition system.
-
Vigilance State Scoring: The recorded data is scored in epochs (e.g., 10-30 seconds) into three stages: wakefulness, NREM sleep, and REM sleep, based on the EEG and EMG characteristics.
-
Data Analysis: Key sleep parameters are quantified, including:
-
Latency to persistent sleep.
-
Total time spent in wake, NREM, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency (total sleep time / total recording time).
-
EEG power spectral analysis to assess sleep intensity.
-
5. Statistical Analysis:
-
Data are typically analyzed using appropriate statistical methods, such as ANOVA or t-tests, to compare the effects of the different treatments.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound and eszopiclone, and a typical experimental workflow for their comparison.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Eszopiclone.
Caption: Experimental workflow for comparison.
References
A Comparative Analysis of Dora-22 and Benzodiazepines on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual orexin receptor antagonist (DORA), Dora-22, and the class of gamma-aminobutyric acid (GABA) A receptor modulators, benzodiazepines, on sleep architecture. The information presented is collated from preclinical studies and systematic reviews to support research and development in the field of sleep therapeutics.
Executive Summary
This compound, a dual orexin receptor antagonist, and benzodiazepines represent two distinct pharmacological approaches to promoting sleep. While both compound classes can reduce sleep latency, their effects on the underlying sleep architecture differ significantly. Preclinical evidence suggests that this compound tends to promote a more natural sleep profile by increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, with minimal impact on cognitive function.[1][2][3] In contrast, benzodiazepines primarily increase stage 2 NREM sleep while suppressing deep NREM sleep (stages 3 and 4) and REM sleep.[4][5] This alteration by benzodiazepines has been associated with potential negative effects on memory consolidation and cognitive performance.
Quantitative Comparison of Effects on Sleep Architecture
The following table summarizes the quantitative effects of this compound and benzodiazepines on key sleep parameters as reported in preclinical and clinical studies.
| Sleep Parameter | This compound | Benzodiazepines |
| Total Sleep Time | Increased | Increased |
| Sleep Latency | Decreased | Decreased |
| Wake After Sleep Onset (WASO) | Decreased | Generally Decreased |
| NREM Sleep | Increased (normalized) | Increased (primarily Stage 2) |
| Stage 1 NREM | - | Decreased |
| Stage 2 NREM | - | Increased |
| Stages 3 & 4 NREM (Slow-Wave Sleep) | Maintained or slightly decreased NREM delta power at high doses | Decreased |
| REM Sleep | Increased or maintained | Decreased |
| Sleep Spindles (NREM) | Increased number and duration | Increased density |
| Cognitive Effects (Next Day) | Minimal impairment reported | Potential for memory and cognitive impairment |
Note: The effects of benzodiazepines can vary depending on the specific drug, dosage, and duration of use.
Detailed Experimental Methodologies
This compound Studies in Rodent Models
A key study investigating the effects of this compound utilized a rodent model of insomnia.
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: this compound was administered orally at doses of 10, 30, or 100 mg/kg.
-
Polysomnography (PSG):
-
Surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
EEG signals were recorded from the frontal and parietal cortices.
-
EMG signals were recorded from the nuchal muscles.
-
Data was collected and scored in 30-second epochs to identify wakefulness, NREM sleep, and REM sleep.
-
-
Insomnia Model: A stress-induced model was used, involving exposure to a novel environment or cage change to induce sleep disruption.
-
Data Analysis: Sleep parameters including latency to NREM sleep, total time in each sleep stage, and the number and duration of sleep bouts were analyzed and compared between this compound treated and vehicle groups.
Benzodiazepine Studies (Systematic Review Data)
The data for benzodiazepines is largely derived from systematic reviews of human clinical trials.
-
Subjects: Human participants with and without insomnia.
-
Drug Administration: Various benzodiazepines (e.g., temazepam, triazolam) administered orally at therapeutic doses.
-
Polysomnography (PSG):
-
Standard clinical PSG recordings including EEG, EMG, and electrooculogram (EOG).
-
Sleep stages were scored according to standardized criteria (e.g., Rechtschaffen and Kales, or American Academy of Sleep Medicine manuals).
-
-
Data Analysis: Meta-analyses of changes in sleep architecture parameters (e.g., percentage of time in each sleep stage, REM latency) compared to placebo.
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and benzodiazepines on sleep architecture stem from their different molecular targets and mechanisms of action.
This compound: Orexin Receptor Antagonism
This compound acts by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R. This inhibition of the orexin system, which is a key regulator of arousal, leads to a decrease in wakefulness and a promotion of sleep.
Caption: this compound blocks orexin receptors, preventing wakefulness signals.
Benzodiazepines: GABA-A Receptor Positive Allosteric Modulation
Benzodiazepines do not directly activate the GABA-A receptor but instead bind to a specific allosteric site. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This widespread neuronal inhibition results in the sedative and hypnotic effects of benzodiazepines.
Caption: Benzodiazepines enhance GABA's inhibitory effect on neurons.
Experimental Workflow Comparison
The following diagram illustrates a typical preclinical experimental workflow for evaluating the effects of a novel sleep therapeutic like this compound and comparing it to a standard compound like a benzodiazepine.
Caption: Preclinical workflow for sleep drug evaluation.
References
- 1. Effects of the dual orexin receptor antagonist this compound on sleep in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzodiazepines and Sleep Architecture: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Foundational DORA-22 Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the key findings from foundational studies on the dual orexin receptor antagonist (DORA), DORA-22. We delve into its performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Executive Summary
This compound, a dual orexin receptor antagonist, has emerged as a promising therapeutic agent for insomnia. Foundational preclinical studies have demonstrated its efficacy in promoting sleep without the significant cognitive side effects associated with traditional hypnotics like GABA-A receptor modulators. This guide synthesizes the pivotal findings from these studies, offering a comparative analysis of this compound against other sleep aids and providing the necessary details to understand and potentially replicate these seminal experiments.
Comparative Performance of this compound
This compound's mechanism of action, which involves the competitive antagonism of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), distinguishes it from other sleep-promoting agents. This targeted approach at the level of the orexin system, a key regulator of wakefulness, results in a unique pharmacological profile.
Effects on Sleep Architecture
Foundational studies in rodents have consistently shown that this compound effectively promotes both Non-Rapid Eye Movement (NREM) and Rapid Eye Movement (REM) sleep, closely mimicking the natural sleep architecture. This is in stark contrast to GABA-A receptor modulators, such as eszopiclone and zolpidem, which tend to suppress REM sleep.
| Treatment | Dose (mg/kg) | Change in Wake Time | Change in NREM Sleep | Change in REM Sleep | Species | Citation |
| This compound | 10 | Trend of Decrease | Significant Increase | No Significant Change | Rat | [1][2] |
| This compound | 30 | Significant Decrease | Significant Increase | Significant Increase | Rat | [1][2] |
| This compound | 100 | Significant Decrease | Significant Increase | No Significant Change | Rat | [1] |
| Eszopiclone | 10 | - | Primarily enhances NREM | Decreases REM | Rat | |
| Zolpidem | 30 | - | Primarily enhances NREM | Trend towards decrease | Rat |
Impact on Cognitive Function
A key advantage of this compound highlighted in foundational research is its minimal impact on cognitive function at sleep-promoting doses. Studies utilizing the Morris Water Maze, a task assessing spatial learning and memory, have shown that this compound can even improve memory consolidation that is impaired by sleep disruption.
| Treatment | Dose (mg/kg) | Performance in Morris Water Maze (Probe Trial) | Species | Citation |
| This compound | 10 | Increased time in platform quadrant & number of platform crossings | Rat | |
| This compound | 30 | Increased time in platform quadrant | Rat | |
| This compound | 100 | No significant improvement | Rat | |
| Vehicle Control | - | Baseline performance | Rat |
A systematic review and network meta-analysis of various hypnotics further supports the favorable cognitive profile of DORAs. Compared to placebo, DORAs were associated with improved scores on the Digit Symbol Substitution Test (DSST), an indicator of cognitive function, whereas zolpidem and zopiclone showed a trend towards impairment.
Neurochemical Profile
This compound's sleep-promoting effects are mediated by its influence on key neurotransmitter systems. In vivo microdialysis studies in rats have revealed that this compound selectively suppresses the release of the wake-promoting neurotransmitter histamine in brain regions like the lateral hypothalamus and prefrontal cortex. Crucially, it does so without significantly altering the levels of acetylcholine, a neurotransmitter vital for cognitive function and REM sleep. This neurochemical selectivity contrasts with GABA-A modulators like eszopiclone, which can inhibit acetylcholine secretion.
| Treatment | Dose (mg/kg) | Effect on Histamine Levels | Effect on Acetylcholine Levels | Brain Region | Species | Citation |
| This compound | 10 & 30 | Significant Reduction | No Significant Alteration | Lateral Hypothalamus, Prefrontal Cortex, Hippocampus | Rat | |
| Eszopiclone | - | Variable effects | Inhibited Secretion | Across brain regions | Rat |
Experimental Protocols
To facilitate the replication and extension of these foundational findings, detailed experimental protocols are provided below.
Rodent Insomnia Model (Dirty Cage Change)
This model induces a state of mild stress and sleep disruption in rodents, mimicking aspects of human insomnia.
Procedure:
-
House male Sprague-Dawley rats individually in a temperature- and light-controlled environment (12:12 h light:dark cycle) with ad libitum access to food and water.
-
Surgically implant EEG and EMG electrodes for polysomnographic recording. Allow for a recovery period of at least one week.
-
Habituate the animals to the experimental procedures, including handling and gavage administration of vehicle, for several days prior to the experiment.
-
On the day of the experiment, at the beginning of the light (inactive) phase, administer this compound or a comparator drug orally via gavage.
-
Immediately following drug administration, replace the animal's home cage with a "dirty" cage, i.e., a cage that has been previously occupied by another unfamiliar male rat for 24 hours.
-
A second dirty cage change is performed 3 hours after the initial one.
-
Record EEG and EMG continuously for at least 6 hours following the first cage change to assess sleep architecture.
Morris Water Maze Task
This task is a widely used behavioral procedure to study spatial learning and memory in rodents.
Procedure:
-
Acquisition Phase (Training):
-
Fill a circular pool (approximately 1.8 meters in diameter) with water made opaque with non-toxic paint.
-
Place a small escape platform (10-12 cm in diameter) in a fixed location, submerged just below the water surface.
-
For 4-5 consecutive days, train the rats to find the hidden platform. Each training day consists of multiple trials where the rat is released from different starting positions around the edge of the pool.
-
If the rat does not find the platform within a set time (e.g., 60 seconds), guide it to the platform. Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location.
-
-
Probe Trial (Memory Test):
-
Following the acquisition phase and the induction of insomnia (using the dirty cage change model), remove the escape platform from the pool.
-
Place the rat in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the swim path of the rat using a video tracking system.
-
Analyze the data for parameters such as the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the exact former location of the platform.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Orexin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's effects on sleep and memory.
Conclusion
The foundational studies on this compound provide compelling evidence for its efficacy as a sleep-promoting agent with a favorable safety profile, particularly concerning cognitive function. Its distinct mechanism of action, targeting the orexin system, leads to a more natural sleep architecture compared to traditional hypnotics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers seeking to build upon this foundational knowledge in the ongoing development of novel therapeutics for sleep disorders.
References
Safety Operating Guide
Navigating the Disposal of Dora-22: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the recommended disposal procedures for Dora-22, a dual orexin receptor antagonist.
While specific institutional protocols may vary, the following guidelines are based on standard laboratory practices for chemical waste management. The primary source for detailed disposal information is the Safety Data Sheet (SDS) provided by the manufacturer of the specific this compound batch in use. Researchers are urged to consult this document before initiating any disposal procedures.
Pre-Disposal Safety and Handling
Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for chemical safety and disposal. Locate Section 13: "Disposal considerations" for manufacturer-specific recommendations. This section will provide information on the appropriate disposal methods and any specific regulatory requirements.
-
Waste Categorization: Based on the information in the SDS and local regulations, categorize this compound waste. It is typically classified as chemical waste. If it has been mixed with other substances, the entire mixture must be treated according to the most hazardous component.
-
Container Selection: Use a designated and compatible chemical waste container. The container should be in good condition, with a secure, leak-proof lid. Do not mix incompatible waste streams in the same container.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation. Ensure the label is legible and securely attached to the container.
-
Storage: Store the sealed waste container in a designated, secondary containment area away from general laboratory traffic. This area should be well-ventilated and segregated from incompatible materials.
-
Disposal Request: Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
Waste Management Data
Accurate record-keeping is essential for regulatory compliance and safety. The following table outlines the key information to be documented for each container of this compound waste.
| Information to Record | Example |
| Chemical Name | This compound |
| CAS Number | 1088991-95-0 |
| Concentration | 10 mg/mL in DMSO |
| Quantity | Approx. 50 mL |
| Date of Accumulation | 2025-11-26 |
| Container ID | HW-2025-11-D22-01 |
| Hazards | Refer to SDS |
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a research chemical like this compound.
Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution and consult the Safety Data Sheet provided by the manufacturer for complete and accurate disposal instructions.
Personal protective equipment for handling Dora-22
Essential Safety and Handling Guide for Dora-22
This document provides crucial safety protocols and operational guidance for the handling of this compound, a dual orexin receptor antagonist intended for research purposes.[1][2][3] Given its nature as a potent, biologically active compound, adherence to these procedures is critical to ensure personnel safety and experimental integrity. While a specific Safety Data Sheet (SDS) is not publicly available, this guide is based on established best practices for handling potent research chemicals.
Hazard Identification and Mitigation
This compound is an orally active compound designed to modulate neurological pathways.[3][4] As with any potent research compound, it should be handled as potentially hazardous. Assumed risks include:
-
Irritation to the skin, eyes, and respiratory tract.
-
Unknown toxicological properties upon acute or chronic exposure.
-
Potential for pharmacological effects in researchers if accidentally ingested or inhaled.
Primary exposure risk occurs during the handling of the powdered form of the compound. Engineering controls, such as a chemical fume hood or a ventilated balance enclosure, are mandatory for any procedure that may generate dust or aerosols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount and depends on the specific procedure being performed. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Primary Engineering Control | Required Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing & Aliquoting (Powder) | Ventilated Balance Enclosure or Chemical Fume Hood | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | N95 Respirator (or higher) |
| Reconstitution (Solubilization) | Chemical Fume Hood | Double Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not required if in fume hood |
| Dilution of Stock Solutions | Chemical Fume Hood or Biosafety Cabinet | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not required if in fume hood |
| In-vivo Dosing (e.g., Oral Gavage) | Ventilated Cage Changing Station or Downdraft Table | Nitrile Gloves | Safety Glasses or Face Shield | Standard Lab Coat | Not required with proper engineering controls |
Operational and Disposal Plans
Strict adherence to the following step-by-step protocols is required for all personnel handling this compound.
Experimental Protocol: Weighing and Reconstitution of this compound
This protocol details the procedure for accurately weighing powdered this compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE as specified in the table above for handling powder.
-
Decontaminate the work surface of the ventilated balance enclosure or chemical fume hood.
-
Gather all necessary equipment: spatulas, weigh paper or weigh boat, microcentrifuge tubes, and the appropriate solvent (e.g., DMSO, vehicle solution).
-
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside the ventilated enclosure.
-
Carefully transfer the desired amount of this compound powder from the stock vial to the weigh boat using a clean spatula.
-
Close the primary container of this compound immediately after dispensing.
-
Record the exact weight.
-
-
Transfer and Solubilization:
-
Carefully transfer the weighed powder into an appropriately labeled microcentrifuge tube or vial.
-
Using a calibrated pipette, add the calculated volume of the desired solvent to the tube.
-
Cap the tube securely and vortex until the compound is fully dissolved.
-
Visually inspect the solution to ensure no particulates are present.
-
-
Final Steps:
-
Wipe down the spatula and work surface with a suitable decontamination solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposables (weigh boat, pipette tips, gloves) in the designated solid chemical waste container.
-
Spill Management
In the event of a small spill of this compound powder within a chemical fume hood:
-
Do not attempt to brush or sweep the dry powder.
-
Gently cover the spill with absorbent pads wetted with a soap and water solution to prevent aerosolization.
-
Carefully wipe the area from the outside in, placing the used pads into a sealed bag for disposal.
-
Wipe the area again with 70% ethanol.
-
Dispose of all contaminated materials as hazardous chemical waste.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. Segregate waste as follows:
-
Solid Chemical Waste: Includes used gloves, gowns, weigh boats, and absorbent pads. Collect in a clearly labeled, sealed waste bag or container.
-
Liquid Chemical Waste: Includes unused stock solutions and contaminated solvents. Collect in a labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Includes contaminated needles and syringes used for administration. Dispose of immediately in a designated sharps container for chemical contamination.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model, a common application for this compound. This workflow outlines the logical progression from compound preparation to data analysis.
Caption: Workflow for an in-vivo study using this compound.
References
- 1. Effects of the dual orexin receptor antagonist this compound on sleep in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dual Orexin Receptor Antagonist this compound Improves Mild Stress-induced Sleep Disruption During the Natural Sleep Phase of Nocturnal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The dual orexin receptor antagonist, this compound, lowers histamine levels in the lateral hypothalamus and prefrontal cortex without lowering hippocampal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
